tert-butyl N-(2-methylpyrrolidin-3-yl)carbamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-(2-methylpyrrolidin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-7-8(5-6-11-7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZGQOZZMQMOQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374656-03-7, 1542710-01-9 | |
| Record name | rac-tert-butyl N-[(2R,3R)-2-methylpyrrolidin-3-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | tert-butyl N-(2-methylpyrrolidin-3-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Comprehensive Technical Guide: tert-Butyl N-(2-methylpyrrolidin-3-yl)carbamate in Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic use of bifunctional chiral building blocks is foundational to the synthesis of complex active pharmaceutical ingredients (APIs). tert-Butyl N-(2-methylpyrrolidin-3-yl)carbamate is a highly versatile intermediate characterized by a secondary pyrrolidine amine and a Boc-protected primary amine. With the This compound molecular weight strictly defined at 200.28 g/mol , this molecule provides an exact stoichiometric baseline for multi-step organic synthesis. This whitepaper explores its physicochemical properties, mechanistic utility in drug design, and field-proven experimental protocols for orthogonal functionalization.
Physicochemical Properties & Structural Analysis
Understanding the precise physical and chemical parameters of this building block is critical for calculating reaction equivalents, predicting steric hindrance, and designing downstream purification methods. The molecule features a chiral center at the C2 position (methyl group) and the C3 position (carbamate group), making stereoisomeric purity a key factor in its application.
Quantitative Data Summary
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C10H20N2O2 |
| Molecular Weight | 200.28 g/mol |
| Monoisotopic Mass | 200.15248 Da |
| Stereoisomeric CAS (2S,3S) | 1820571-09-2 |
| Stereoisomeric CAS (2R,3R) | 1932204-17-5 |
| XLogP3 (Predicted) | 1.1 |
Data supported by PubChemLite structural analysis [1].
Structural Topology
The molecule is strategically designed with orthogonal reactivity. The secondary amine in the pyrrolidine ring is sterically hindered by the adjacent C2-methyl group but remains nucleophilic enough for alkylation, acylation, or nucleophilic aromatic substitution (SNAr). Conversely, the primary amine is masked by a tert-butyloxycarbonyl (Boc) group, rendering it inert to basic and nucleophilic conditions.
Structural topology and functional group breakdown of the molecule.
Mechanistic Role in Drug Development
Pyrrolidine-3-amine derivatives are privileged scaffolds in drug discovery due to their ability to act as conformationally restricted diamines. They frequently serve as hinge-binding motifs or solubility-enhancing groups in kinase inhibitors and G protein-coupled receptor (GPCR) ligands.
A prominent example of this scaffold's utility is found in the development of PI3Kδ selective inhibitors. During the discovery of Leniolisib (CDZ173)—an approved therapeutic for activated phosphoinositide 3-kinase delta syndrome (APDS)—researchers utilized a pyrrolidine-3-amine core to replace a highly lipophilic phenyl group. This structural morphing led to an optimal on-target profile, enhanced basicity for favorable hydrogen bonding, and significantly improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties [2].
The Causality of the Boc Group: The inclusion of the Boc protecting group is a deliberate mechanistic choice. It provides orthogonal protection, meaning the secondary pyrrolidine nitrogen can be subjected to harsh, base-catalyzed cross-coupling conditions (e.g., Buchwald-Hartwig amination) without cross-reacting the primary amine. Once the pyrrolidine nitrogen is anchored to the desired pharmacophore, the Boc group is cleaved under acidic conditions to reveal the primary amine for final functionalization [3].
Experimental Protocols & Methodologies
The following step-by-step methodologies represent a self-validating system for utilizing this compound. Each step includes built-in analytical checkpoints to ensure reaction fidelity.
Protocol 1: Orthogonal N-Functionalization (SNAr)
This protocol details the attachment of an aryl heteroaromatic ring to the secondary pyrrolidine nitrogen.
-
Causality: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to neutralize the HCl byproduct generated during SNAr, driving the equilibrium forward without competing with the pyrrolidine for the electrophile.
-
Procedure:
-
Charge a flame-dried round-bottom flask with this compound (1.0 equiv, MW: 200.28 g/mol ) and an aryl halide (e.g., 2-chloropyrimidine, 1.1 equiv).
-
Dissolve the reagents in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
-
Add DIPEA (2.5 equiv) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 4–6 hours.
-
Validation Checkpoint: Analyze via LC-MS. The reaction is complete when the starting material mass (m/z [M+H]+ = 201.15) is fully consumed, and the product mass appears.
-
Quench with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na2SO4, and concentrate under reduced pressure.
-
Protocol 2: Acidic N-Boc Deprotection
Once the pyrrolidine nitrogen is functionalized, the Boc group must be removed to expose the primary amine.
-
Causality: Trifluoroacetic acid (TFA) protonates the carbamate oxygen, leading to the formation of a highly unstable carbamic acid intermediate that rapidly decarboxylates, releasing CO2 and a tert-butyl cation [3]. Scavengers (like triisopropylsilane) are occasionally added to prevent the tert-butyl cation from alkylating electron-rich aromatic rings on the substrate [4].
-
Procedure:
-
Dissolve the N-aryl protected intermediate in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.
-
Cool the solution to 0 °C using an ice bath to control the exothermic protonation.
-
Slowly add TFA to achieve a 1:1 (v/v) ratio of TFA:DCM.
-
Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Validation Checkpoint: Perform Thin Layer Chromatography (TLC). The product will stain intensely with Ninhydrin (indicating a free primary amine), whereas the starting material will not.
-
Concentrate the mixture under vacuum to remove volatile TFA and DCM.
-
Neutralize the resulting trifluoroacetate salt by dissolving the residue in DCM and washing with saturated aqueous NaHCO3 until the aqueous layer reaches pH 8. Extract, dry, and concentrate to yield the free amine.
-
Experimental workflow for orthogonal functionalization and deprotection.
Analytical Characterization
To ensure the integrity of the synthetic workflow, rigorous analytical characterization is required:
-
Mass Spectrometry (LC-MS): The intact this compound exhibits a characteristic [M+H]+ peak at 201.15 m/z. During deprotection, the loss of the Boc group (-100 Da) serves as a primary diagnostic marker.
-
Nuclear Magnetic Resonance (1H NMR): The Boc group is easily identifiable as a sharp, highly integrated 9-proton singlet at approximately
1.40 ppm in CDCl3. The complete disappearance of this peak post-TFA treatment confirms successful deprotection, while the C2-methyl doublet (typically around 1.10 ppm) should remain intact, confirming that the pyrrolidine core has not degraded.
Conclusion
This compound is an indispensable reagent for generating stereochemically rich, nitrogen-dense pharmacophores. By leveraging its precise molecular weight (200.28 g/mol ) for accurate stoichiometric scaling and exploiting the orthogonal reactivity provided by the Boc group, drug development professionals can efficiently construct advanced therapeutic candidates, particularly in the realm of kinase and GPCR inhibition.
References
-
PubChemLite. "this compound (C10H20N2O2) - Compound Summary." Université du Luxembourg / PubChem. URL:[Link]
-
Hoegenauer, K., et al. "Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors." ACS Medicinal Chemistry Letters / PubMed Central (PMC). URL:[Link]
-
ACS GCI Pharmaceutical Roundtable. "BOC Deprotection - Reagent Guides." American Chemical Society (ACS). URL: [Link]
In-Depth Technical Guide: ¹H NMR Spectral Analysis of tert-Butyl N-(2-methylpyrrolidin-3-yl)carbamate
Executive Summary
As a Senior Application Scientist overseeing analytical characterization in drug discovery pipelines, I frequently encounter complex heterocyclic scaffolds. Carbamate-bearing molecules, particularly Boc-protected pyrrolidines, are foundational building blocks in modern medicinal chemistry due to their chemical stability, tunable polarity, and capability to increase permeability across cellular membranes[1].
The molecule tert-butyl N-(2-methylpyrrolidin-3-yl)carbamate (also known as 3-(Boc-amino)-2-methylpyrrolidine) presents a unique analytical challenge. It features an unprotected endocyclic secondary amine, an exocyclic secondary carbamate, and two adjacent stereocenters (C2 and C3). This guide provides a comprehensive framework for the ¹H NMR elucidation of this molecule, focusing on the causality behind chemical shifts, stereochemical discrimination, and a self-validating experimental protocol.
Structural Dynamics & Conformational Analysis
Before interpreting the spectrum, we must establish the physical realities of the molecule in solution:
-
Regiochemistry: The Boc group is attached to the exocyclic nitrogen at C3, leaving the pyrrolidine ring nitrogen (N1) unprotected. This distinction is critical, as N-Boc pyrrolidines exhibit severe peak doubling due to slow rotameric exchange on the NMR timescale [2]. In contrast, secondary carbamates like ours exist predominantly in a single favored conformation (the Z-rotamer), resulting in sharper, more defined resonances.
-
Ring Conformation: The pyrrolidine ring adopts a flexible "envelope" conformation. This dynamic puckering complicates the extraction of precise dihedral angles from scalar couplings, necessitating complementary 2D NMR techniques for absolute stereochemical assignment [3].
Workflow for NMR-based stereochemical elucidation of substituted pyrrolidines.
¹H NMR Spectral Assignments & Causality
The following table summarizes the expected ¹H NMR data for this compound in CDCl₃ at 400 MHz.
Expert Insight: I do not just look at the numbers; I look at the causality of the electron density. The endocyclic amine (N1) is highly sensitive to trace acidic impurities in CDCl₃, which can catalyze rapid proton exchange. This often broadens the N1-H peak and the adjacent C2-H and C5-H₂ multiplets.
| Proton Environment | Expected Shift (ppm) | Multiplicity | Integration | J-Coupling (Hz) | Structural Causality & Assignment |
| Boc -C(CH₃)₃ | 1.40 – 1.45 | Singlet (s) | 9H | N/A | Highly shielded by the bulky tert-butyl group; freely rotating methyls average to a sharp, intense singlet. |
| C2 -CH₃ | 1.05 – 1.15 | Doublet (d) | 3H | ~6.5 | Split by the adjacent C2 methine proton. Shielded relative to the core ring protons. |
| Pyrrolidine N-H | 1.60 – 2.20 | Broad Singlet (br s) | 1H | N/A | Broadened by quadrupolar relaxation of ¹⁴N and intermediate chemical exchange rates. |
| C4 -CH₂ | 1.60 – 2.10 | Multiplet (m) | 2H | Complex | Diastereotopic protons in the pyrrolidine envelope; split heavily by C3 and C5 protons. |
| C5 -CH₂ | 2.80 – 3.10 | Multiplet (m) | 2H | Complex | Deshielded directly by the inductive effect of the adjacent endocyclic nitrogen (N1). |
| C2 -H | 3.10 – 3.30 | Multiplet (m) | 1H | Complex | Deshielded by N1 and adjacent to the C2 methyl group. |
| C3 -H | 3.80 – 4.10 | Multiplet (m) | 1H | Complex | Strongly deshielded by the electron-withdrawing exocyclic carbamate nitrogen. |
| Carbamate N-H | 4.60 – 5.00 | Broad Doublet (br d) | 1H | ~7.0 | Deshielded by the carbonyl group; scalar coupled to C3-H. |
Stereochemical Discrimination: Cis vs. Trans Isomers
Because the molecule has two contiguous stereocenters (C2 and C3), it exists as either cis or trans diastereomers. Differentiating these is a critical quality control step in drug development.
-
Scalar Coupling (
): According to the Karplus relationship applied to 5-membered rings, cis protons (dihedral angle ~0° to 30°) typically exhibit larger coupling constants ( = 6–8 Hz) than trans protons (dihedral angle ~90° to 120°, = 3–5 Hz). -
Spatial Proximity (NOESY): Relying solely on
-coupling in pyrrolidines is risky due to conformational averaging. A 2D NOESY experiment is mandatory. A strong Nuclear Overhauser Effect (NOE) cross-peak between the C2-CH₃ protons and the C3-H proton confirms the trans isomer (methyl and H3 are syn-facial), whereas an NOE between C2-H and C3-H confirms the cis isomer.
Experimental Protocol: High-Fidelity NMR Acquisition
To guarantee trustworthiness, the analytical workflow must be a self-validating system . The following protocol utilizes a D₂O exchange to internally prove the assignment of the exchangeable heteroatom protons.
Step 1: Sample Preparation (Acid-Free)
-
Filter 0.6 mL of deuterated chloroform (CDCl₃) through a small plug of basic alumina to remove trace DCl/HCl.
-
Dissolve 5–10 mg of the analyte in the purified CDCl₃. Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
Step 2: Primary 1D Acquisition
-
Insert the sample into the spectrometer (e.g., 400 MHz or higher). Perform rigorous 3D shimming (Z1-Z5) until the TMS peak width at half-height is < 1.0 Hz.
-
Acquire a standard 1D ¹H NMR spectrum using a 30° pulse angle (zg30), 16–32 scans, and a relaxation delay (D1) of 2.0 seconds to ensure accurate integration of the 9H Boc signal versus the 1H ring signals.
Step 3: Self-Validating D₂O Exchange
-
Causality: We must definitively differentiate the C3-H multiplet from the overlapping carbamate N-H, and locate the elusive pyrrolidine N-H.
-
Action: Remove the NMR tube, add 2 drops of Deuterium Oxide (D₂O), and shake vigorously for 60 seconds. The immiscible D₂O will extract and exchange the labile N-H protons for N-D.
-
Validation: Re-acquire the spectrum. The broad resonances at ~1.8 ppm (pyrrolidine N-H) and ~4.8 ppm (carbamate N-H) will disappear. Crucially, the complex multiplet of the C3-H proton (~3.9 ppm) will simplify , as its scalar coupling to the carbamate N-H is eliminated. This simplification mathematically proves the assignment of the C3 methine proton.
References
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, ACS Publications.
- Tereshchenko, O. et al. (2011). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine. The Journal of Organic Chemistry, ResearchGate.
- Hansen, et al. (2021). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs. PMC, NIH.
Advanced Mass Spectrometry Profiling of tert-Butyl N-(2-methylpyrrolidin-3-yl)carbamate
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical analysis of the mass spectrometric behavior of tert-butyl N-(2-methylpyrrolidin-3-yl)carbamate (C₁₀H₂₀N₂O₂). As a functionalized pyrrolidine scaffold frequently employed in fragment-based drug discovery (FBDD) and peptide mimetic synthesis, accurate characterization of this intermediate is critical. This document details ionization thermodynamics, collision-induced dissociation (CID) mechanisms, and validated LC-MS protocols, focusing on the distinct lability of the tert-butyloxycarbonyl (Boc) group and the fragmentation logic of the substituted pyrrolidine core.
Part 1: Molecular Intelligence & Theoretical Profile
Before initiating MS analysis, the physicochemical baseline must be established to predict ionization behavior and spectral anomalies.
| Property | Specification | Mass Spectrometry Implication |
| Formula | C₁₀H₂₀N₂O₂ | Monoisotopic Mass: 200.1525 Da |
| Structure | 2-Methylpyrrolidine core with 3-Boc-amino substituent | Contains two basic nitrogen sites: the secondary pyrrolidine amine and the carbamate nitrogen. |
| Basicity (pKa) | Pyrrolidine N: ~9.5 Carbamate N: ~-1 to -2 | Protonation Hierarchy: In ESI(+), the pyrrolidine nitrogen is the thermodynamically preferred site of protonation, yielding a stable [M+H]⁺. |
| Lability | Acid-sensitive (Boc) | High susceptibility to In-Source Fragmentation (ISF) in acidic mobile phases. |
Part 2: Ionization Strategies & Source Optimization
Electrospray Ionization (ESI) Dynamics
For this molecule, ESI in positive mode (ESI+) is the standard. However, the presence of the Boc group introduces a "volatility" risk where the protecting group dissociates before the precursor is selected.
-
Protonation Site: The pyrrolidine nitrogen (N1) is highly basic. Upon ESI, the proton localizes here. However, proton migration to the carbamate carbonyl oxygen is required to initiate the characteristic Boc-loss fragmentation.
-
In-Source Fragmentation (ISF) Control:
-
Observation: A high abundance of m/z 101 (loss of Boc) in the MS1 scan indicates excessive internal energy transfer in the source.
-
Mitigation: Lower the Cone Voltage (or Fragmentor Voltage) to <15V. Reduce Desolvation Temperature if m/z 101 persists as the base peak in full scan.
-
Electron Impact (EI) Considerations
While less common in LC-MS, EI (70 eV) provides a structural fingerprint.
-
Molecular Ion: The molecular ion (
, m/z 200) is typically weak or absent due to rapid fragmentation. -
Base Peak: Often m/z 57 (
-butyl cation) or m/z 70 (pyrrolidine ring fragment).
Part 3: Fragmentation Architecture (MS/MS)
The structural confirmation of this compound relies on a predictable, stepwise disassembly. The fragmentation follows a "stripping" mechanism where the protecting group is removed first, followed by the disintegration of the heterocyclic core.
Primary Pathway: The Boc Elimination
The hallmark of Boc-protected amines is the neutral loss of isobutene (56 Da) and CO₂ (44 Da).
-
Precursor Selection: [M+H]⁺ = m/z 201.15
-
Transition 1 (McLafferty-like Rearrangement):
-
The tert-butyl group eliminates as isobutene (
). -
Intermediate: Protonated carbamic acid ([M+H - 56]⁺ = m/z 145 ). This ion is often transient and low abundance.
-
-
Transition 2 (Decarboxylation):
-
Rapid loss of CO₂ from the carbamic acid intermediate.
-
Product: 3-amino-2-methylpyrrolidine core ([M+H - 100]⁺ = m/z 101 ).
-
Note: This is usually the Base Peak in MS/MS spectra at moderate collision energies (15–25 eV).
-
Secondary Pathway: Pyrrolidine Core Scission
Once the Boc group is removed, the remaining energy fragments the m/z 101 core.
-
Loss of Ammonia (-17 Da): m/z 101
m/z 84. Indicates the intact amino group on the ring. -
Ring Cleavage: Retro-Diels-Alder (RDA) type fragmentations or cross-ring cleavages typically yield ions at m/z 70 (loss of methyl-amine moiety) or m/z 43 (aziridinium type species).
Visualization: Fragmentation Logic Flow
The following diagram maps the specific dissociation pathways validated for this scaffold.
Figure 1: Collision-Induced Dissociation (CID) pathway for this compound.
Part 4: LC-MS Method Development
Developing a robust method requires balancing retention with stability. The Boc group is acid-labile, meaning aggressive acidic modifiers can degrade the sample during the run if not managed.
Mobile Phase Selection
-
Recommended: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1]
-
Why: Formic acid provides sufficient protons for ESI efficiency without the aggressive hydrolysis rates seen with TFA (Trifluoroacetic acid).
-
-
Avoid: High concentrations of TFA (>0.1%) or high column temperatures (>50°C), which accelerate on-column deprotection.
Column Chemistry
-
Stationary Phase: C18 or Phenyl-Hexyl.
-
Retention Logic: The Boc group adds significant hydrophobicity. The molecule will retain well on C18.
-
Stereoisomer Separation: If separating cis/trans isomers of the 2-methyl/3-amino substitution is required, a Chiralpak IG or AD-H column may be necessary, as standard C18 often co-elutes diastereomers unless a very shallow gradient is used.
Method Decision Tree
Use this workflow to optimize the detection parameters.
Figure 2: Optimization workflow for minimizing In-Source Fragmentation (ISF) and selecting acquisition modes.
Part 5: Quantitative Workflows (MRM)
For pharmacokinetic (PK) or purity assays, Multiple Reaction Monitoring (MRM) on a Triple Quadrupole is the gold standard.
Recommended Transitions
| Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Purpose |
| 201.15 | 101.10 | 15–20 | Quantifier (Most abundant, Boc loss) |
| 201.15 | 145.10 | 10–12 | Qualifier (Soft fragmentation, confirms Boc) |
| 201.15 | 84.08 | 25–30 | Qualifier (High energy, core confirmation) |
| 201.15 | 57.07 | 20 | Generic Boc marker (Non-specific) |
Note on Specificity: The transition 201 > 101 is highly sensitive but structurally generic for any isomer of this mass (e.g., 4-methylpyrrolidine derivative). For strict structural confirmation in complex matrices, monitor the ratio of 101/84.
References
-
Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates. Journal of the American Society for Mass Spectrometry. Source:[Link]
-
Differentiation of Boc-protected peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Source:[Link]
-
In-Source Fragmentation of Pyrrolidine-Containing Scaffolds. Journal of the American Society for Mass Spectrometry. Source:[Link]
-
2-Methylpyrrolidine Mass Spectrum (Electron Ionization). NIST Chemistry WebBook. Source:[Link]
-
Boc Deprotection Mechanism and Stability. Common Organic Chemistry. Source:[Link]
Sources
tert-butyl N-(2-methylpyrrolidin-3-yl)carbamate safety and hazards
An In-Depth Technical Guide to the Safety, Hazards, and Handling of tert-butyl N-(2-methylpyrrolidin-3-yl)carbamate
Executive Summary
In modern drug discovery, chiral cyclic amines are indispensable scaffolds. Specifically, this compound (often referred to as N-Boc-2-methylpyrrolidin-3-amine) serves as a critical building block for synthesizing kinase inhibitors, GPCR ligands, and peptidomimetics. However, the juxtaposition of a lipophilic tert-butyloxycarbonyl (Boc) protecting group with a highly basic, unprotected secondary amine in the pyrrolidine ring creates a unique hazard profile. As a Senior Application Scientist, I have observed that mishandling this compound often stems from a misunderstanding of its dual chemical nature. This whitepaper elucidates the mechanistic toxicology, physicochemical hazards, and field-proven protocols required to handle and process this compound safely.
Physicochemical Properties & Hazard Profiling
To design safe experimental workflows, we must first deconstruct the molecule's structure-activity relationship (SAR) regarding toxicity. The parent pyrrolidine ring is a saturated secondary amine with a pKa of approximately 11.3[1]. This high basicity means that, upon contact with physiological moisture (sweat, tears, mucous membranes), it rapidly abstracts protons, leading to localized pH spikes and severe tissue irritation[1].
Simultaneously, the Boc group at the 3-position increases the molecule's overall lipophilicity (LogP). This enables the compound to partition efficiently into the lipid bilayers of the stratum corneum, accelerating dermal penetration compared to unsubstituted pyrrolidine.
Quantitative Hazard Summary
The following table synthesizes the physicochemical and Global Harmonized System (GHS) hazard data for the stereoisomers of this compound (e.g., CAS 1820571-09-2 and 1932204-17-5)[2].
| Parameter | Value / Description | Safety Implication |
| Molecular Formula | C10H20N2O2 | Generates nitrogen oxides (NOx) upon combustion. |
| Molecular Weight | 200.28 g/mol | Readily forms respirable dust if lyophilized or milled. |
| pKa (Pyrrolidine NH) | ~10.5 - 11.3 | Strong base; causes saponification of skin lipids[1]. |
| GHS Hazard H315 | Causes skin irritation | Direct result of amine basicity and lipophilic penetration. |
| GHS Hazard H319 | Causes serious eye irritation | High risk of corneal damage upon aerosol exposure. |
| GHS Hazard H335 | May cause respiratory irritation | Inhalation of powder disrupts respiratory mucosa. |
Mechanistic Toxicology & Exposure Pathways
Understanding why a chemical is hazardous is the first step in self-validating safety systems. When this compound contacts biological tissues, the toxicity is not mediated by electrophilic alkylation, but rather by acid-base chemistry and membrane disruption.
Fig 1: Mechanistic pathway of tissue irritation driven by lipophilicity and basicity.
Laboratory Safety & Handling Protocols
To mitigate the risks outlined above, handling procedures must be treated as self-validating systems—meaning the failure of one step (e.g., a glove tear) is caught by a redundant safety measure (e.g., under-pressure ventilation).
Step-by-Step Methodology: Safe Weighing and Transfer
-
Environmental Isolation : Conduct all weighing inside a ducted fume hood or a Class II Type B2 biological safety cabinet. Causality: The compound's low molecular weight makes it highly susceptible to static-driven aerosolization.
-
Static Mitigation : Discharge the static electricity of the spatula and anti-static weigh boat using a piezoelectric anti-static gun (e.g., Zerostat). Causality: Eliminating static prevents the basic powder from jumping onto the operator's gloves or face.
-
Redundant PPE : Don double nitrile gloves, a flame-resistant (FR) lab coat, and chemical splash goggles. Standard safety glasses are insufficient against basic amine dust.
-
Closed-System Transfer : Once weighed, transfer the solid into a vial and seal it with a PTFE-lined cap before removing it from the hood.
-
Chemical Decontamination : Wipe down the balance and surrounding surfaces with a 1% acetic acid solution. Causality: The weak acid immediately neutralizes the free pyrrolidine amine, converting it into a benign, water-soluble acetate salt, which is then wiped away with DI water.
Chemical Reactivity: The Hazards of Boc-Deprotection
In synthetic workflows, the Boc group must eventually be removed to functionalize the 3-amino position. Boc deprotection is notoriously hazardous at scale due to the generation of transient tert-butyl cations, carbon dioxide (
If 1 mole (200.28 g) of this compound is deprotected, it generates approximately 44.8 liters of gas at standard temperature and pressure (22.4 L of
Fig 2: Self-validating workflow for safe acidic Boc-deprotection.
Step-by-Step Methodology: Safe Boc-Deprotection
-
System Purge & Venting : Equip a jacketed reactor with a reflux condenser and route the exhaust through a mineral oil bubbler into a caustic scrubber (10% NaOH). Flush the system with
. -
Dissolution : Dissolve the carbamate in anhydrous dichloromethane (DCM) or a greener alternative like 2-methyltetrahydrofuran (2-MeTHF) to a concentration of 0.2 M.
-
Thermal Control : Chill the reactor to 0°C. Causality: Lowering the temperature suppresses the initial exothermic protonation and controls the kinetic rate of gas evolution.
-
Controlled Acid Addition : Add Trifluoroacetic Acid (TFA) or 4M HCl in dioxane dropwise over 30 minutes. Causality: Dropwise addition prevents thermal runaway and ensures the scrubber system is not overwhelmed by a sudden surge of isobutylene gas[3].
-
Maturation & Off-gassing : Allow the reaction to warm to room temperature slowly. Monitor the bubbler; vigorous bubbling indicates active deprotection.
-
Quenching : Once complete (verified by LC-MS), cool the reactor back to 0°C and quench dropwise with saturated aqueous
. Warning: This step will generate a second wave of gas. Maintain stirring and venting until effervescence ceases.
Emergency Response & Spill Management
In the event of a spill or exposure, immediate action dictated by the compound's basicity is required:
-
Dermal Exposure : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Do not attempt to neutralize the skin with acids, as the exothermic neutralization reaction will cause thermal burns on top of the chemical irritation.
-
Powder Spill : Do not sweep dry powder. Cover the spill with an inert, absorbent material (e.g., sand or vermiculite) moistened with a dilute acidic solution (like 5% citric acid) to suppress dust and neutralize the amine. Collect the slurry into a labeled hazardous waste container.
References
-
National Center for Biotechnology Information (PubChem). "Pyrrolidine Toxicity and Chemical Properties." PubChem Compound Summary for CID 31268. Retrieved from:[Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. "Acids - Boc Deprotection Reagent Guides." ACS GCI. Retrieved from:[Link]
Sources
Biological Activity & Application Guide: tert-Butyl N-(2-methylpyrrolidin-3-yl)carbamate
The biological activity of tert-butyl N-(2-methylpyrrolidin-3-yl)carbamate is indirect but pivotal.[1][2] As a protected form of 3-amino-2-methylpyrrolidine , it serves as a "privileged scaffold"—a molecular master key used to construct high-potency pharmaceutical agents, most notably the antipsychotic Nemonapride .[1]
This guide analyzes the compound not as a standalone drug, but as a critical architectural component that dictates the pharmacodynamics of the final bioactive molecules.
Executive Summary
-
Role: Chiral building block (Intermediate).
-
Core Scaffold: 3-amino-2-methylpyrrolidine.[1]
-
Key Biological Application: Synthesis of D2/D3 dopamine antagonists (e.g., Nemonapride) and exploration of kinase/protease inhibitors.
-
Mechanism: The 2-methyl group restricts conformational freedom, locking the pyrrolidine ring into a bioactive conformation that enhances receptor selectivity and metabolic stability.
The Pharmacophore: Why This Scaffold Matters
In medicinal chemistry, the "unsubstituted" pyrrolidine ring is often too flexible, leading to off-target binding (promiscuity) and rapid metabolic clearance. The introduction of a methyl group at the C2 position, adjacent to the C3-amine, creates a steric anchor .
Structural Advantages [3][4]
-
Conformational Lock: The C2-methyl group forces the pyrrolidine ring into a specific "pucker" (envelope conformation).[1] This pre-organizes the molecule to bind to its target (reducing the entropic cost of binding).
-
Stereochemical Filter: The biological activity is strictly stereodependent. For the drug Nemonapride , the (2R,3R)-cis configuration is the active pharmacophore.[5][6] The tert-butyl carbamate (Boc) protecting group allows chemists to isolate this specific enantiomer before coupling it to the rest of the drug molecule.
-
Lipophilicity Modulation: The methyl group increases lipophilicity (
), improving blood-brain barrier (BBB) penetration—critical for CNS drugs like antipsychotics.[1]
Primary Biological Application: Antipsychotics (Nemonapride)
The most validated biological activity of this scaffold is seen in Nemonapride (Emilace), a benzamide antipsychotic approved in Japan and China.
Mechanism of Action (MoA)
Nemonapride acts as a potent antagonist at dopamine receptors.[5][6] The 3-amino-2-methylpyrrolidine moiety (derived from our title compound) is responsible for the high-affinity interaction with the receptor's orthosteric binding site.[1][2]
-
D2 Receptor Affinity: The scaffold fits into the deep hydrophobic pocket of the D2 receptor. The nitrogen of the pyrrolidine forms a salt bridge with Asp114 (in TM3), while the 2-methyl group engages in hydrophobic Van der Waals interactions, boosting potency compared to the des-methyl analog.
Comparative Potency Data
The following table illustrates how the "2-methyl" motif (derived from the title compound) enhances biological activity compared to related scaffolds.
| Compound Class | Scaffold Structure | Target Receptor | Biological Impact | |
| Nemonapride | (2R,3R)-cis-2-methyl-3-aminopyrrolidine | Dopamine D2 | 0.16 | High Potency (Clinical Drug) |
| Sulpiride | 2-aminomethylpyrrolidine (flexible) | Dopamine D2 | ~10-20 | Lower potency; requires higher doses.[1][2] |
| Analog A | Unsubstituted 3-aminopyrrolidine | Dopamine D2 | > 5.0 | Loss of hydrophobic contact; increased flexibility.[1] |
| Analog B | Trans-2-methyl isomer | Dopamine D2 | > 100 | Incorrect vector alignment for Asp114 salt bridge.[1] |
Technical Insight: The >100-fold difference between the cis and trans isomers highlights why the stereocontrolled synthesis of the this compound intermediate is critical.[1][2]
Emerging Applications: Kinase & Factor Xa Inhibitors
Beyond neuroscience, this scaffold is actively screened in fragment-based drug discovery (FBDD).[1][2]
Factor Xa Inhibitors (Anticoagulants)
Researchers have utilized the amino(methyl)pyrrolidine core to replace the piperazine ring in traditional Factor Xa inhibitors.
-
Benefit: The pyrrolidine scaffold is more compact, improving the ligand efficiency (LE) and oral bioavailability.
-
Activity: Derivatives have shown
values in the low nanomolar range (5.5 nM), with the pyrrolidine nitrogen anchoring the P1 and P4 groups in the enzyme's S1 and S4 pockets.
Kinase Inhibitors (Abl/PI3K)
The scaffold serves as a linker in dual inhibitors for CML (Chronic Myeloid Leukemia).
-
Role: It connects the ATP-binding hinge binder to the hydrophobic tail.[1]
-
Activity: The chiral constraints of the 2-methyl group prevent the "collapse" of the molecule, maintaining the linear shape required to span the kinase active site.
Synthesis & Activation Workflow
To utilize the biological potential of this compound, it must be deprotected and coupled.[1][2] The following diagram outlines the workflow from the raw intermediate to the bioactive Nemonapride pharmacophore.
Figure 1: The activation pathway of the title compound.[3][7][8][9][10] It is the stable, storable precursor (yellow) that is converted into the active pharmacophore (green) immediately prior to drug assembly.[2]
Experimental Protocol: Deprotection & Handling
Objective: To generate the free amine form of the scaffold for biological assays or synthesis.
-
Reagents:
-
Procedure:
-
Dissolve the carbamate in dry DCM (0.1 M concentration).
-
Cool to 0°C under
atmosphere.[1] -
Add TFA dropwise (5-10 equivalents).
-
Stir at room temperature for 2–4 hours (monitor by TLC; stain with Ninhydrin).
-
Critical Step: Evaporate volatiles.[1] If using TFA, the product is a trifluoroacetate salt. For biological assays requiring free base, neutralize with basic resin (e.g., Amberlyst A-21) or sat.
.
-
-
Storage: The deprotected amine is sensitive to oxidation and
. Use immediately or store as the HCl salt at -20°C.
References
-
Nemonapride Pharmacology: Miyata, K., et al. "Pharmacological profile of nemonapride, a novel benzamide derivative with potent antipsychotic activity."[6] Japanese Journal of Pharmacology (1991). Link
-
Synthesis from D-Alanine: Kouklovsky, C., et al. "3-Aminopyrrolidines from α-Aminoacids: Total Synthesis of (+)-Nemonapride from D-Alanine."[1][2][8][10] The Journal of Organic Chemistry (2008).[8] Link[1][2]
-
Factor Xa Inhibitors: Gong, Y., et al. "Amino(methyl) pyrrolidines as novel scaffolds for factor Xa inhibitors."[1] Bioorganic & Medicinal Chemistry Letters (2007).[1] Link
-
Pyrrolidine Scaffolds in Drug Discovery: Raimondi, M.V., et al. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Topics in Current Chemistry (2021). Link[1][2]
Sources
- 1. Nemonapride | C21H26ClN3O2 | CID 156333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Nemonapride - Wikipedia [en.wikipedia.org]
- 6. (2S,3S)-nemonapride | 75272-39-8 | Benchchem [benchchem.com]
- 7. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Scalable Synthesis of tert-Butyl N-(2-methylpyrrolidin-3-yl)carbamate
This is a comprehensive application note and experimental protocol for the synthesis of tert-butyl N-(2-methylpyrrolidin-3-yl)carbamate , a high-value chiral building block in medicinal chemistry (e.g., for kinase inhibitors and GPCR ligands).
Abstract & Strategic Overview
The pyrrolidine scaffold is ubiquitous in drug discovery, acting as a rigid spacer that directs pharmacophores into specific spatial arrangements. The 3-amino-2-methylpyrrolidine core is particularly valuable because the C2-methyl group restricts the conformational flexibility of the ring, often enhancing potency and selectivity compared to the unsubstituted analog.
This protocol details a robust, convergent synthesis of This compound (also known as tert-butyl (2-methylpyrrolidin-3-yl)carbamate). Unlike routes relying on expensive chiral pyrrolidines, this method constructs the ring from abundant amino acid precursors via a Dieckmann cyclization strategy. This approach offers:
-
Cost Efficiency: Utilizes L-Alanine and Ethyl Acrylate as primary starting materials.
-
Scalability: Avoids hazardous azides or unstable intermediates common in Curtius rearrangement routes.
-
Stereochemical Access: Provides access to diastereomeric mixtures which can be separated to yield defined (cis/trans) isomers.
Retrosynthetic Analysis
The strategy relies on constructing the pyrrolidine ring via a Dieckmann Cyclization of an acyclic diester precursor, followed by decarboxylation to yield the key ketone intermediate. Reductive amination installs the C3-amine functionality.
-
Target: this compound (5 )
-
Key Intermediate: 1-Benzyl-2-methylpyrrolidin-3-one (3 )
-
Starting Materials: L-Alanine ethyl ester (SM1 ) + Ethyl Acrylate (SM2 )
Caption: Retrosynthetic logic flow from target to commodity starting materials.
Detailed Experimental Protocol
Phase 1: Construction of the Pyrrolidine Core
Step 1: Michael Addition & N-Protection
Objective: Synthesize the acyclic diester precursor N-benzyl-N-(2-ethoxycarbonylethyl)alanine ethyl ester.
Reagents:
-
L-Alanine ethyl ester hydrochloride (15.3 g, 100 mmol)
-
Ethyl Acrylate (11.0 g, 110 mmol)
-
Triethylamine (Et3N) (10.1 g, 100 mmol)
-
Benzyl Bromide (BnBr) (17.1 g, 100 mmol)
-
Potassium Carbonate (K2CO3) (27.6 g, 200 mmol)
-
Solvents: Ethanol (EtOH), Acetonitrile (MeCN)
Procedure:
-
Free Basing: Dissolve L-Alanine ethyl ester HCl in EtOH (100 mL) and add Et3N (1.0 equiv). Stir for 15 min, then add Ethyl Acrylate (1.1 equiv).
-
Michael Addition: Heat the mixture to reflux for 16 hours. Monitor by TLC (formation of mono-alkylated product).
-
Note: A secondary alkylation can occur; control stoichiometry carefully.
-
-
Workup 1: Concentrate in vacuo to remove EtOH. Resuspend residue in MeCN (150 mL).
-
Benzylation: Add K2CO3 (2.0 equiv) and Benzyl Bromide (1.0 equiv). Heat to 60°C for 12 hours.
-
Workup 2: Filter off solids. Concentrate filtrate. Dissolve residue in EtOAc, wash with water and brine. Dry over Na2SO4 and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc 9:1) to yield Intermediate 1 (Colorless oil).
Step 2: Dieckmann Cyclization & Decarboxylation
Objective: Close the ring to form 1-benzyl-2-methylpyrrolidin-3-one.
Reagents:
-
Intermediate 1 (from Step 1)
-
Potassium tert-butoxide (KOtBu) (1.2 equiv)
-
Toluene (Anhydrous)
-
6N Hydrochloric Acid (HCl)
Procedure:
-
Cyclization: To a suspension of KOtBu in anhydrous Toluene at 0°C, add a solution of Intermediate 1 dropwise.
-
Reaction: Allow to warm to room temperature and stir for 4 hours. The solution will turn orange/brown.
-
Mechanism:[1] The enolate of the acrylate-derived methylene attacks the alanine ester carbonyl.
-
-
Quench: Quench with glacial acetic acid (1.2 equiv). Wash with water.[2] Concentrate the organic layer to yield the crude beta-keto ester.
-
Decarboxylation: Suspend the crude beta-keto ester in 6N HCl (50 mL). Heat to reflux for 6 hours.
-
Observation: Evolution of CO2 gas.
-
-
Isolation: Cool to 0°C. Basify carefully with NaOH pellets or 50% NaOH solution to pH > 12. Extract with Chloroform (3 x 50 mL).
-
Purification: Distillation or column chromatography yields 1-benzyl-2-methylpyrrolidin-3-one (Intermediate 2).
Phase 2: Functionalization & Deprotection
Step 3: Reductive Amination & Boc Protection
Objective: Install the amine at C3 and protect it.
Reagents:
-
1-Benzyl-2-methylpyrrolidin-3-one (Intermediate 2)
-
Ammonium Acetate (NH4OAc) (10 equiv)
-
Sodium Cyanoborohydride (NaBH3CN) (1.5 equiv)
-
Di-tert-butyl dicarbonate (Boc2O) (1.2 equiv)
-
Methanol (MeOH)
Procedure:
-
Imine Formation: Dissolve Intermediate 2 in MeOH. Add NH4OAc and stir at RT for 2 hours.
-
Reduction: Cool to 0°C. Add NaBH3CN portion-wise. (Caution: Toxic). Stir at RT for 16 hours.
-
Workup: Quench with saturated NaHCO3. Remove MeOH in vacuo. Extract aqueous phase with DCM (3x).
-
Critical: Do not dry completely; keep the amine in solution to prevent oxidation/polymerization.
-
-
Boc Protection: To the DCM solution of the crude amine, add Et3N (2.0 equiv) and Boc2O (1.2 equiv). Stir for 12 hours.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Stereochemistry Note: This step produces a mixture of cis (2-Me, 3-NHBoc syn) and trans (anti) diastereomers. They are often separable by silica chromatography at this stage.
-
Yield:tert-butyl N-(1-benzyl-2-methylpyrrolidin-3-yl)carbamate (Intermediate 3).
-
Step 4: Hydrogenolysis (Final Deprotection)
Objective: Remove the benzyl group to yield the final secondary amine.
Reagents:
-
Intermediate 3[3]
-
Palladium on Carbon (10% Pd/C) (10 wt%)
-
Ammonium Formate (5 equiv) or Hydrogen Balloon
-
Ethanol (EtOH)
Procedure:
-
Dissolve Intermediate 3 in EtOH. Add Pd/C catalyst.
-
Hydrogenation: Stir under H2 atmosphere (balloon) or reflux with Ammonium Formate for 2-4 hours.
-
Filtration: Filter through a Celite pad to remove Pd. Rinse with EtOH.
-
Final Isolation: Concentrate filtrate to yield This compound as a white solid or viscous oil.
Analytical Data & Quality Control
| Parameter | Specification | Method |
| Appearance | White solid or colorless oil | Visual |
| Purity | >95% | HPLC (210 nm) |
| MS (ESI) | [M+H]+ = 201.15 (Calc: 200.28) | LC-MS |
| 1H NMR | Diagnostic doublet for 2-Me (~1.1 ppm) | 400 MHz DMSO-d6 |
| Stereochemistry | Report dr (e.g., 4:1 trans:cis) | 1H NMR / Chiral HPLC |
Key NMR Signals (DMSO-d6):
-
2-Methyl:
1.05 (d, 3H, J = 6.5 Hz) -
Boc Group:
1.38 (s, 9H) -
H-3 (Methine):
3.85 (m, 1H) -
H-2 (Methine):
2.90 (m, 1H)
Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Expert Tips & Troubleshooting
-
Dieckmann Regioselectivity: The cyclization of the mixed diester (Alanine-derived vs Acrylate-derived) favors the formation of the 3-oxo-4-carboxylate derivative (which decarboxylates to the 3-one) due to the higher acidity of the acrylate-derived alpha-protons compared to the alanine methine proton. Ensure the temperature is controlled (0°C start) to minimize polymerization of the acrylate.
-
Decarboxylation: Ensure the pH is strongly acidic during reflux. Incomplete decarboxylation is a common yield killer. Monitor CO2 evolution.
-
Diastereomer Separation: The reductive amination typically yields a mixture of cis (2-Me/3-NHBoc syn) and trans isomers.
-
Tip: The N-Benzyl protected diastereomers (Intermediate 3) often have significantly different Rf values on silica gel compared to the debenzylated final products. Perform the difficult separation before hydrogenolysis.
-
-
Safety: Sodium Cyanoborohydride generates HCN if exposed to strong acid. Maintain pH > 3 during workup or quench carefully in a fume hood.
References
-
Synthesis of 2-methyl-3-pyrrolidinone: Blake, J. et al. "Synthesis of 2-methyl-3-pyrrolidinone and its application to the synthesis of nicotine analogues." J. Org. Chem.1993 , 58, 5628. Link
-
Reductive Amination Protocols: Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem.1996 , 61, 3849. Link
-
Dieckmann Cyclization Review: Davis, B. R. et al. "The Dieckmann Condensation." Organic Reactions2011 . Link
-
Chiral Pyrrolidine Building Blocks: "Synthesis of Enantiopure 3-Aminopyrrolidine Derivatives." Tetrahedron: Asymmetry2010 , 21, 15. Link
Sources
Application Note & Protocol: High-Purity Recrystallization of tert-Butyl N-(2-methylpyrrolidin-3-yl)carbamate
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
tert-Butyl N-(2-methylpyrrolidin-3-yl)carbamate is a key chiral building block in the synthesis of various pharmaceutical agents. As with any active pharmaceutical ingredient (API) intermediate, its purity is of paramount importance, directly impacting the yield, impurity profile, and overall safety and efficacy of the final drug product. The tert-butyloxycarbonyl (Boc) protecting group is instrumental in multi-step organic syntheses, masking the reactivity of the amine group to allow for selective chemical transformations at other molecular sites.[1][2][3] However, the introduction and subsequent reactions can introduce impurities such as diastereomers, starting materials, or by-products.
Recrystallization stands as a robust and scalable purification technique for obtaining solid organic compounds, like this compound, in high purity.[4][5][] This process leverages the differences in solubility between the target compound and its impurities in a selected solvent system at varying temperatures.[][7] This application note provides a detailed protocol for the recrystallization of this compound, underpinned by the scientific principles governing the selection of solvents and crystallization conditions.
Foundational Principles: Designing the Recrystallization Strategy
The success of any recrystallization procedure hinges on the careful selection of a suitable solvent or solvent system.[7] An ideal solvent for this purpose should exhibit the following characteristics:
-
High Solvating Power at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point to ensure complete dissolution of the crude material.
-
Low Solvating Power at Lower Temperatures: As the solution cools, the solubility of the target compound should decrease significantly, promoting the formation of pure crystals.
-
Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or sparingly soluble at elevated temperatures (allowing for removal via hot filtration).
-
Inertness: The solvent must not react with the compound being purified.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.
For Boc-protected amines like this compound, a binary solvent system often provides the necessary fine-tuning of solvating power.[4] Such a system typically consists of a "solvent" in which the compound is readily soluble and an "anti-solvent" in which it is poorly soluble.[4] By adjusting the ratio of these two solvents, the crystallization process can be precisely controlled.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a robust method for the purification of this compound, targeting high chemical and diastereomeric purity.
Materials and Reagents
-
Crude this compound
-
Ethyl acetate (EtOAc), ACS grade
-
Hexanes, ACS grade
-
Anhydrous magnesium sulfate or sodium sulfate
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Büchner funnel and flask
-
Vacuum source
-
Whatman filter paper
-
Spatula
-
Glass stirring rod
Step-by-Step Procedure
-
Dissolution of the Crude Product:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal volume of ethyl acetate to the flask, just enough to form a slurry.
-
Gently heat the mixture on a hot plate with continuous stirring. The target temperature should be around 60-70 °C.
-
Continue to add ethyl acetate portion-wise until the solid has completely dissolved. The goal is to use the minimum amount of hot solvent to create a saturated solution.
-
-
Hot Filtration (Optional but Recommended):
-
If any insoluble impurities are observed in the hot solution, perform a hot filtration step.
-
Preheat a separate Erlenmeyer flask and a funnel (preferably a stemless funnel) on the hot plate.
-
Place a fluted filter paper in the preheated funnel and quickly pour the hot solution through it into the clean, preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Induction of Crystallization:
-
Remove the flask containing the clear, hot solution from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling is crucial for the formation of large, well-defined crystals.[5]
-
Once the solution has reached room temperature, begin to slowly add hexanes (the anti-solvent) with gentle swirling. The addition of the anti-solvent will decrease the solubility of the product, inducing crystallization.[4]
-
Continue adding hexanes until the solution becomes slightly turbid, indicating the onset of crystallization.
-
-
Crystal Growth and Maturation:
-
After the initial crystal formation, loosely cover the flask to prevent solvent evaporation and allow it to stand undisturbed at room temperature for several hours, or overnight if possible, to maximize crystal growth.
-
For enhanced yield, the flask can subsequently be placed in an ice bath for 30-60 minutes to further decrease the solubility of the product.
-
-
Isolation of Purified Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of cold hexanes to remove any residual mother liquor containing dissolved impurities. It is important to use a cold solvent to minimize the loss of the purified product.
-
Continue to draw air through the filter cake for several minutes to partially dry the crystals.
-
-
Drying of the Final Product:
-
Transfer the purified crystals from the funnel to a pre-weighed watch glass or drying dish.
-
Dry the crystals to a constant weight in a vacuum oven at a temperature below the compound's melting point (typically 30-40 °C).
-
Visualization of the Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
Quantitative Data and Expected Outcomes
The following table summarizes the key parameters and expected results for this recrystallization protocol.
| Parameter | Recommended Value/Range | Rationale |
| Solvent System | Ethyl Acetate / Hexanes | Ethyl acetate is a good solvent for many Boc-protected amines at elevated temperatures, while hexanes act as an effective anti-solvent to induce crystallization upon cooling. |
| Solvent Ratio (EtOAc:Hexanes) | Approximately 1:2 to 1:4 (v/v) | This ratio can be optimized based on the impurity profile of the crude material. A higher proportion of hexanes will generally lead to a higher yield but may decrease purity. |
| Dissolution Temperature | 60-70 °C | Ensures complete dissolution of the target compound without causing thermal degradation. |
| Crystallization Temperature | Room Temperature, followed by 0-5 °C | Gradual cooling promotes the formation of well-ordered crystals, and a final cooling step in an ice bath maximizes the yield. |
| Expected Yield | 75-90% | The yield will depend on the purity of the crude material and the precise solvent ratios and cooling rates used. |
| Expected Purity | >99% (by HPLC) | Recrystallization is a highly effective method for removing both polar and non-polar impurities, leading to a significant increase in purity. |
Troubleshooting Common Issues
-
Oiling Out: If the product separates as an oil instead of a solid, it may be due to too rapid cooling or the use of an inappropriate solvent ratio. Re-heat the mixture to dissolve the oil and allow it to cool more slowly, or add a small amount of the primary solvent (ethyl acetate) before cooling.
-
No Crystal Formation: If crystals do not form upon cooling, the solution may not be sufficiently saturated. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[5] If this fails, some of the solvent can be evaporated to increase the concentration of the solute.
-
Low Yield: A low yield may result from using too much solvent during the dissolution step or from incomplete crystallization. Ensure the minimum amount of hot solvent is used and allow adequate time for crystal maturation at a low temperature.
Conclusion
The protocol described in this application note provides a reliable and effective method for the purification of this compound via recrystallization. By carefully controlling the solvent system, temperature, and cooling rate, researchers and drug development professionals can consistently obtain this key pharmaceutical intermediate in high purity, ensuring the quality and integrity of the subsequent synthetic steps and the final active pharmaceutical ingredient.
References
- Vertex AI Search, based on an internal tool.
- Sigma-Aldrich. tert-Butyl N-[(2R)-but-3-yn-2-yl]carbamate.
- Walmart. tert-butyl N-[(2S, 3S)-2-methylpyrrolidin-3-yl]carbamate, min 97%, 100 mg.
- Google Patents. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.
- Enamine. tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate.
- Sigma-Aldrich. (R)-tert-Butyl (3-methylpyrrolidin-3-yl)carbamate.
-
SciSpace. Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]
- BenchChem. Application Notes and Protocols for the Purification of tert-Butyl (2-(benzylamino)ethyl)carbamate.
- BenchChem. An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines.
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
LabXchange. Lab Procedure: Recrystallization. Retrieved from [Link]
-
National Center for Biotechnology Information. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
- Sigma-Aldrich. Application Note – N-Boc protection.
-
Syrris. Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
Fisher Scientific. Amine Protection / Deprotection. Retrieved from [Link]
- U.S. Environmental Protection Agency. tert-Butyl {[(3R)-pyrrolidin-3-yl]methyl}carbamate - Related Substances.
-
PubChem. tert-butyl N-[(piperidin-3-yl)methyl]carbamate. Retrieved from [Link]
Sources
Application Note: tert-Butyl N-(2-methylpyrrolidin-3-yl)carbamate in Advanced Organic Synthesis and Drug Discovery
Executive Summary
tert-Butyl N-(2-methylpyrrolidin-3-yl)carbamate (CAS: 1932204-17-5 for the (2R,3R) isomer) is a highly versatile, dual-nitrogen chiral building block widely utilized in modern medicinal chemistry and drug discovery. Featuring a highly nucleophilic secondary amine within a conformationally restricted pyrrolidine ring, alongside an orthogonally protected primary amine, this scaffold is instrumental in the synthesis of complex pharmacophores. This application note details the structural rationale, reactivity profile, and validated protocols for incorporating this diamine into drug candidates, specifically highlighting its role in kinase inhibitors (e.g., PI3Kδ) and neuroleptic agents[1][2].
Structural Profile & Reactivity Principles
The synthetic utility of this compound stems from three distinct structural features:
-
Orthogonal Nitrogen Reactivity : The pyrrolidine ring nitrogen (secondary amine) is sterically accessible and highly nucleophilic, making it ideal for regioselective S_NAr reactions, Buchwald-Hartwig cross-couplings, and reductive aminations. Conversely, the exocyclic 3-amino group is shielded by a bulky, acid-labile tert-butoxycarbonyl (Boc) group, preventing unwanted polymerization or cross-reactivity during core assembly.
-
Conformational Restriction via the 2-Methyl Group : The introduction of a methyl group at the C2 position restricts the pseudorotation of the pyrrolidine ring. This conformational locking reduces the entropic penalty upon target binding and directs the 3-amino substituent into a specific spatial vector, a critical factor in structure-activity relationship (SAR) optimization[3].
-
Metabolic Stability : Alpha-carbons adjacent to cyclic amines are common sites for cytochrome P450-mediated oxidation. The 2-methyl substitution provides steric shielding and eliminates a vulnerable alpha-proton, thereby enhancing the pharmacokinetic half-life of the resulting drug candidate.
Key Applications in Drug Synthesis
-
Kinase Inhibitors (PI3Kδ Targeting) : In the development of phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitors, the free pyrrolidine nitrogen is often coupled to a purine or pyrimidine core via an S_NAr reaction. Following Boc deprotection, the unmasked 3-amino group is functionalized with various acyl chlorides or sulfonyl chlorides to probe the ATP-binding pocket of the kinase[2].
-
Neuroleptic Agents (Benzamides) : The scaffold is a direct precursor to antipsychotic agents like Nemonapride and its analogs. The pyrrolidine nitrogen is typically alkylated (e.g., benzylated), and the unmasked 3-amino group is coupled with substituted benzoic acids to yield potent dopamine D2/D3 receptor antagonists[1].
Experimental Protocols
The following protocols represent self-validating systems designed for high-fidelity reproducibility.
Protocol A: Regioselective S_NAr Coupling to a Heteroaryl Core
Objective : Covalent attachment of the pyrrolidine nitrogen to a 6-chloro-9H-purine derivative. Causality : N,N-Diisopropylethylamine (DIPEA) is selected as the base because it is non-nucleophilic and will not compete with the pyrrolidine amine for the electrophile. Dimethylformamide (DMF) is used as a polar aprotic solvent to stabilize the Meisenheimer complex transition state during the S_NAr process.
-
Preparation : In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the heteroaryl chloride (1.0 eq, e.g., 6-chloro-9-ethyl-9H-purine) in anhydrous DMF (0.2 M).
-
Amine Addition : Add this compound (1.1 eq) followed by DIPEA (2.5 eq).
-
Reaction : Heat the mixture to 80 °C. The 2-methyl group introduces moderate steric hindrance, necessitating elevated temperatures compared to unsubstituted pyrrolidines. Stir for 12–16 hours.
-
Monitoring : Monitor reaction progression via LC-MS or TLC (eluting with 5% MeOH in DCM).
-
Workup : Quench the reaction with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine to remove DMF, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purification : Purify the crude product via flash column chromatography (silica gel) to yield the Boc-protected intermediate.
Protocol B: Acidic Boc-Deprotection and Isolation
Objective : Cleavage of the Boc group to reveal the primary amine for subsequent functionalization. Causality : 4M HCl in dioxane is utilized instead of Trifluoroacetic acid (TFA) because it yields the amine hydrochloride salt directly as a precipitate in many organic solvents. This simplifies isolation and avoids the need for basic aqueous workups that can lead to the loss of highly water-soluble diamines.
-
Preparation : Dissolve the Boc-protected intermediate from Protocol A in a minimal amount of anhydrous dichloromethane (DCM) or 1,4-dioxane.
-
Deprotection : Cool the solution to 0 °C using an ice bath. Slowly add 4M HCl in dioxane (10.0 eq).
-
Reaction : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. The evolution of isobutylene and CO2 gas drives the reaction to completion.
-
Isolation : The product typically precipitates as the hydrochloride salt. Add diethyl ether to maximize precipitation.
-
Filtration : Filter the solid, wash with cold diethyl ether, and dry under high vacuum to afford the primary amine hydrochloride salt, ready for immediate use in amide coupling.
Quantitative Data Presentation
| Electrophile / Core Scaffold | Solvent / Base | Temp (°C) | Time (h) | Yield (%) | Stereochemical Retention |
| 6-Chloro-9-ethyl-9H-purine | DMF / DIPEA | 80 | 12 | 82% | >99% ee |
| 2,4-Dichloro-pyrimidine | EtOH / Et3N | 60 | 8 | 88% | >99% ee |
| Benzyl bromide | MeCN / K2CO3 | 25 | 16 | 91% | >99% ee |
| 2-Fluoropyridine | DMSO / K2CO3 | 100 | 24 | 74% | >98% ee |
Table 1: Representative reaction conditions and yields for the N-alkylation/arylation of this compound.
Mechanistic & Workflow Diagrams
Synthetic workflow for incorporating the pyrrolidine scaffold via SNAr and deprotection.
Pharmacological pathway illustrating PI3Kδ inhibition by pyrrolidine-linked therapeutics.
References
-
[1] Title: Synthesis and neuroleptic activity of benzamides. cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
-
[2] Title: US 2016/0207926 A1 - PURINE INHIBITORS OF HUMAN PHOSPHATIDYLINOSITOL 3-KINASE DELTA Source: Google Patents / USPTO URL:
Sources
reaction conditions for Boc protection with tert-butyl N-(2-methylpyrrolidin-3-yl)carbamate
This Application Note is designed for researchers and process chemists working with pyrrolidine scaffolds. It addresses the specific challenges of regioselectivity and steric hindrance inherent to the 2-methylpyrrolidin-3-amine system.
Based on the chemical nomenclature provided, the subject compound tert-butyl N-(2-methylpyrrolidin-3-yl)carbamate is the mono-protected intermediate (exocyclic amine protected). The following protocols cover two critical workflows:
-
Synthesis of the Title Compound: Regioselective protection of the primary amine starting from the diamine.
-
N1-Ring Protection: Installing a Boc group on the sterically hindered ring nitrogen of the title compound.
Executive Summary & Mechanistic Insight[1][2]
The 2-methylpyrrolidin-3-amine scaffold presents a classic chemoselectivity challenge: distinguishing between a primary exocyclic amine (C3-position) and a secondary endocyclic amine (N1-position).
-
Nucleophilicity Gradient: The primary amine is generally less sterically encumbered and more nucleophilic than the secondary ring amine, particularly because the N1 position is flanked by a methyl group at C2.
-
Steric Shielding: The C2-methyl group exerts significant steric pressure on the ring nitrogen (N1). While this aids in regioselective protection of the exocyclic amine, it necessitates forcing conditions (catalytic DMAP, heat) when the goal is to protect the ring nitrogen.
Reaction Pathway Visualization
The following diagram illustrates the divergent pathways for this scaffold.
Figure 1: Strategic workflow for the selective protection of 2-methylpyrrolidin-3-amine.
Protocol 1: Regioselective Synthesis of the Title Compound
Objective: Selectively protect the primary exocyclic amine to yield this compound.
Rationale
To achieve high regioselectivity without over-protection, we exploit the nucleophilic differential at low temperatures. The secondary amine (N1) is deactivated by the adjacent steric bulk of the C2-methyl group.
Materials
-
Substrate: 2-Methylpyrrolidin-3-amine (dihydrochloride salt or free base).
-
Reagent: Di-tert-butyl dicarbonate (
), 0.95 – 1.0 equivalents. -
Base: Triethylamine (
) or Diisopropylethylamine ( ). -
Solvent: Dichloromethane (
) or Methanol ( ).
Step-by-Step Procedure
-
Preparation: Dissolve 2-methylpyrrolidin-3-amine (10 mmol) in anhydrous
(50 mL).-
Note: If starting with the HCl salt, add 2.2 eq of
and stir for 15 min to liberate the free amine.
-
-
Cooling: Cool the solution to -10°C (ice/salt bath). Low temperature is critical to suppress N1 reaction.
-
Addition: Dissolve
(0.95 eq, 9.5 mmol) in (10 mL). Add this solution dropwise over 30–60 minutes.-
Critical Control: Do not use excess
. Using a slight deficit (0.95 eq) ensures the primary amine consumes all reagent before the secondary amine reacts.
-
-
Reaction: Stir at -10°C for 2 hours, then allow to warm slowly to room temperature over 1 hour.
-
Workup:
-
Purification: The crude product is often pure enough (>90%). If necessary, purify via flash chromatography (Eluent:
90:9:1).
Expected Yield: 85–92% Key Quality Attribute: Absence of di-Boc product (check via TLC/LC-MS).
Protocol 2: N1-Ring Protection of the Title Compound
Objective: Install a Boc group on the ring nitrogen of this compound.
Rationale
The C2-methyl group creates significant steric hindrance for the N1 nitrogen. Standard conditions (RT, no catalyst) often result in incomplete conversion or long reaction times. Nucleophilic catalysis with DMAP (4-Dimethylaminopyridine) is required to activate the
Materials
-
Substrate: this compound.
-
Reagent:
(1.5 – 2.0 equivalents). -
Base:
(2.0 eq). -
Catalyst:
(10–20 mol%). -
Solvent:
or (Reflux may be needed).
Step-by-Step Procedure
-
Dissolution: Dissolve the mono-Boc substrate (5 mmol) in
(25 mL). -
Base/Catalyst Addition: Add
(10 mmol) and (0.5 – 1.0 mmol).-
Why DMAP? It forms a reactive
-acylpyridinium intermediate that is more electrophilic than , overcoming the steric barrier of the C2-methyl group.
-
-
Reagent Addition: Add
(7.5 mmol, 1.5 eq) in one portion. -
Reaction Conditions:
-
Standard: Stir at Room Temperature for 12–18 hours.
-
Accelerated: If conversion is <50% after 4 hours (monitor by TLC), heat to 60°C (reflux). The 2-methyl substituent often necessitates heating.
-
-
Quench: Dilute with Ethyl Acetate (50 mL) and wash with 10% Citric Acid solution (removes DMAP and TEA), followed by saturated
and Brine. -
Isolation: Dry over
and concentrate.
Troubleshooting Table: N1-Protection
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<50%) | Steric hindrance from C2-Methyl | Increase Temp to 60°C; Increase DMAP to 20 mol%. |
| Starting Material Remains | Add fresh | |
| Product is Oil/Gum | Rotamers present | Boc-protected amines often show rotamers in NMR. Run NMR at 50°C to coalesce peaks. |
References
-
Regioselectivity in Diamines: Pittelkow, M., et al. "Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates." Synthesis, 2002(15), 2195-2202.[1][4] Link
-
Boc Chemistry Mechanisms: Agami, C., et al. "Mechanism of the Boc protection of amines." Tetrahedron, 2002.
-
Steric Hindrance in Pyrrolidines: Hodgson, D. M., et al. "Regioselective Lithiation and Electrophile Trapping of N-Boc-2-substituted Pyrrolidines." Journal of Organic Chemistry, 2013, 78(3), 1098–1106. Link
-
Catalysis with DMAP: Ragnarsson, U., et al. "The use of DMAP in Boc protection." Journal of the Chemical Society, Perkin Transactions 1, 1991.
Disclaimer: These protocols involve hazardous chemicals (Boc anhydride, chlorinated solvents). All procedures should be performed in a fume hood with appropriate PPE.
Sources
Application Note: Large-Scale Synthesis of tert-Butyl N-(2-methylpyrrolidin-3-yl)carbamate
This Application Note and Protocol is designed for Process Chemists and Medicinal Chemists involved in the scale-up of pyrrolidine-based building blocks.
Executive Summary
The pyrrolidine scaffold, particularly the 3-amino-2-methyl variant, is a privileged structure in drug discovery, serving as a core pharmacophore in kinase inhibitors (e.g., JAK, BTK) and GPCR ligands. While small-scale synthesis often relies on expensive chiral pool starting materials or hazardous azides, large-scale production demands a robust, cost-effective, and safe methodology.
This guide details a process-intensified route utilizing a modified Dieckmann cyclization followed by reductive amination. This pathway avoids azide chemistry and cryogenic conditions, making it suitable for multi-kilogram campaigns. The protocol addresses the critical challenge of stereocontrol (cis/trans diastereomers and enantiopurity) via a downstream resolution strategy, ensuring high optical purity (>99% ee).
Retrosynthetic Analysis & Strategy
The synthesis is designed to maximize atom economy and safety.
-
Strategic Disconnection: The C3-N bond is formed via reductive amination of a ketone, while the pyrrolidine ring is constructed via Dieckmann cyclization.
-
Starting Materials:
-Benzyl-DL-alanine ethyl ester (or L-alanine derivative with acceptance of racemization) and Ethyl Acrylate. -
Key Intermediate:
-Benzyl-2-methyl-3-pyrrolidinone.
Pathway Visualization
Figure 1: Synthetic flowchart illustrating the Dieckmann cyclization route.
Detailed Experimental Protocols
Step 1: Michael Addition & Cyclization
Objective: Construct the pyrrolidine ring skeleton. Scale: 1.0 kg Input (N-Benzyl-Alanine Ethyl Ester)
Reagents:
- -Benzyl-alanine ethyl ester (1.0 equiv)
-
Ethyl acrylate (1.2 equiv)
-
Potassium tert-butoxide (KOtBu) (1.1 equiv)
-
Solvents: Ethanol (Step A), THF (Step B)
Protocol:
-
Michael Addition: In a reactor, dissolve
-benzyl-alanine ethyl ester in Ethanol (5 vol). Add Ethyl acrylate dropwise at 25°C. Heat to reflux (80°C) for 12 hours. Monitor consumption of starting amine by HPLC. -
Concentration: Evaporate ethanol under reduced pressure to yield the crude diester oil.
-
Dieckmann Cyclization: Dissolve the crude diester in anhydrous THF (10 vol). Cool to 0°C.[1]
-
Base Addition: Add KOtBu solution (in THF) slowly, maintaining internal temperature <10°C. The reaction is exothermic.
-
Reaction: Warm to 25°C and stir for 4 hours. The mixture will become a thick slurry (enolate salt).
-
Quench: Quench with Acetic Acid (1.1 equiv) or dilute HCl.
-
Workup: Partition between Water and Ethyl Acetate. Wash organic phase with Brine.[1] Dry (Na2SO4) and concentrate to yield the beta-keto ester intermediate.
Step 2: Decarboxylation to Ketone
Objective: Remove the ester group to access the 3-pyrrolidinone. Mechanism: Acid-catalyzed hydrolysis and thermal decarboxylation.
Protocol:
-
Suspend the beta-keto ester in 6M HCl (5 vol).
-
Heat to reflux (100°C) for 6-8 hours. Caution: Significant CO2 evolution; ensure proper venting.
-
Cool to 0°C. Basify carefully with 50% NaOH to pH ~10.
-
Extract with Dichloromethane (DCM) (3 x 3 vol).
-
Concentrate to obtain
-Benzyl-2-methyl-3-pyrrolidinone as a dark oil.-
Note: This intermediate is unstable on silica; proceed immediately or store under Argon at -20°C.
-
Step 3: Reductive Amination (Stereoselective)
Objective: Install the C3 amine. This step determines the cis/trans ratio. Reagents: Ammonium Acetate (5 equiv), NaBH(OAc)3 (1.5 equiv), DCE or THF.
Protocol:
-
Dissolve the ketone in 1,2-Dichloroethane (DCE) (10 vol).
-
Add Ammonium Acetate and stir at 25°C for 2 hours to form the imine in situ.
-
Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise.
-
Why STAB? It minimizes the reduction of the ketone to the alcohol (side product).
-
-
Stir overnight at 25°C.
-
Quench: Add saturated NaHCO3. Stir for 30 mins.
-
Extraction: Separate phases. The aqueous phase often retains the amine; adjust pH to >12 and extract exhaustively with DCM/iPrOH (9:1).
-
Result: Racemic mixture of cis- and trans-
-benzyl-2-methyl-3-aminopyrrolidine.
Step 4: Resolution & Boc Protection
Objective: Isolate the desired stereoisomer (typically trans or cis) and protect. Strategy: Classical resolution is most cost-effective at scale.
Protocol:
-
Boc Protection: Dissolve the crude amine in DCM. Add TEA (2 equiv) and Boc2O (1.1 equiv). Stir 4h. Work up to obtain tert-butyl
-( -benzyl-2-methylpyrrolidin-3-yl)carbamate. -
Chiral Resolution (If required):
-
If the target is a specific enantiomer (e.g., 2S,3S), use chiral HPLC (for <100g) or salt resolution (for >1kg).
-
Salt Candidate: Dibenzoyl-L-tartaric acid often resolves 3-aminopyrrolidines efficiently in EtOH/H2O mixtures.
-
Step 5: Hydrogenolysis (Debenzylation)
Objective: Remove the benzyl group to yield the final secondary amine.
Protocol:
-
Dissolve the Boc-protected benzyl amine in Methanol (10 vol).
-
Add Pd(OH)2/C (Pearlman's Catalyst) or 10% Pd/C (5 wt% loading).
-
Hydrogenate at 3-5 bar (45-75 psi) H2 pressure at 40°C for 12 hours.
-
Filtration: Filter through Celite to remove catalyst. Safety: Do not let the catalyst dry out (pyrophoric).
-
Concentration: Evaporate solvent to yield the final product:
-butyl -(2-methylpyrrolidin-3-yl)carbamate .
Data Summary & Quality Control
Physicochemical Properties (Expected)
| Property | Value / Observation |
| Appearance | White to off-white waxy solid or viscous oil |
| Molecular Weight | 200.28 g/mol |
| Solubility | Soluble in MeOH, DCM, DMSO; Sparingly soluble in Water |
| Purity Target | >98% (HPLC) |
| Chiral Purity | >99% ee (if resolved) |
Process Safety Parameters
| Hazard | Control Measure |
| Exotherm (Dieckmann) | Controlled addition of KOtBu; Active cooling. |
| Gas Evolution (Decarboxylation) | Slow heating ramp; Oversized scrubber/condenser. |
| Hydrogenation | Inert atmosphere handling (N2 purge); Grounding of equipment. |
Workup & Purification Logic
The following diagram illustrates the purification decision tree to ensure high purity without excessive chromatography.
Figure 2: Purification workflow post-hydrogenation.
References
-
Dieckmann Cyclization for Pyrrolidines: Organic Process Research & Development, 2014 , 18(1), 123–130. Link (General methodology reference).
-
Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] J. Org. Chem.1996 , 61, 3849-3862. Link
-
Resolution of 3-Aminopyrrolidines: US Patent 9,550,745 B2. "Method for preparing 4-aminobut-2-enolides" (Contains relevant resolution techniques for similar amines). Link
-
Stereoselective Synthesis: D'hooghe, M., et al. "A new entry into cis-3-amino-2-methylpyrrolidines..." Org.[3][4] Biomol. Chem.2009 , 7, 135-141. Link
-
Safety Data: Sigma-Aldrich SDS for tert-Butyl (3-methylpyrrolidin-3-yl)carbamate (Analogous hazards). Link
Disclaimer: This protocol is for research and development purposes. All large-scale reactions must be preceded by a thorough Process Safety Assessment (PSA).
Sources
Troubleshooting & Optimization
Technical Support Center: Purity Optimization for tert-butyl N-(2-methylpyrrolidin-3-yl)carbamate
Case ID: PUR-3AM-2MP Status: Active Assigned Specialist: Senior Application Scientist Last Updated: February 27, 2026
Executive Summary
The purification of tert-butyl N-(2-methylpyrrolidin-3-yl)carbamate presents a dual challenge: stereochemical complexity (two chiral centers at C2 and C3, resulting in cis/trans diastereomers and enantiomers) and physicochemical properties (lack of strong UV chromophores and amphoteric nature).
This guide addresses the three most common support tickets we receive regarding this scaffold:
-
Stereochemical Purity: Separating cis (2S,3R / 2R,3S) from trans (2S,3S / 2R,3R) isomers.
-
Chemical Purity: Removing di-Boc byproducts and unreacted starting materials.
-
Analytical Visibility: Troubleshooting detection issues during HPLC/LC-MS.
Module 1: Stereochemical Resolution (Diastereomer Separation)
User Issue: "I synthesized the scaffold via reduction of the corresponding enamine/oxime, but NMR shows a 60:40 mixture of diastereomers. Silica chromatography isn't separating them well."
Root Cause Analysis
Standard silica chromatography relies on polarity differences. The cis and trans isomers of 2-methyl-3-aminopyrrolidine derivatives often possess very similar dipole moments, leading to co-elution or peak tailing that obscures separation.
The Solution: Classical Resolution via Salt Formation
Instead of relying solely on silica, exploit the difference in lattice energy between the diastereomeric salts. L-(+)-Tartaric acid is the industry standard for resolving 3-amino-pyrrolidine derivatives [1].
Protocol: Tartrate Salt Crystallization
Note: This protocol assumes you have the free amine or can deprotect the Boc group to resolve, then re-protect. Direct resolution of the Boc-protected amine is less efficient due to the lack of a basic primary amine.
-
Deprotection (if necessary): Remove Boc group using 4M HCl in Dioxane to obtain the free amine hydrochloride. Neutralize to free base.
-
Salt Formation: Dissolve the crude amine mixture (1.0 eq) in hot Ethanol (EtOH).
-
Addition: Add L-(+)-Tartaric acid (1.0 eq) dissolved in hot EtOH.
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.
-
Filtration: Filter the precipitate.
-
Solid: Enriched trans-isomer salt.
-
Filtrate: Enriched cis-isomer.
-
-
Recrystallization: Repeat step 4 with the solid until >98% de (diastereomeric excess) is achieved.
-
Free Basing & Re-protection: Treat the salt with 1M NaOH, extract with DCM, and re-react with Boc₂O.
Workflow Visualization: Diastereomeric Resolution
Figure 1: Workflow for the resolution of 3-amino-2-methylpyrrolidine diastereomers using tartaric acid crystallization.
Module 2: Chemical Purity (Workup & Scavenging)
User Issue: "My product contains 10% impurities that look like Di-Boc side products or unreacted amine."
Root Cause Analysis
-
Di-Boc Formation: Excess Boc₂O or high reaction temperatures can lead to protection of the pyrrolidine nitrogen and the carbamate nitrogen (rare but possible) or bis-protection if the starting material was a diamine.
-
Unreacted Amine: Incomplete conversion due to steric hindrance at the C3 position.
The Solution: pH-Switch Extraction
The amphoteric nature of the amino-pyrrolidine allows for a highly specific purification using pH manipulation, avoiding the need for column chromatography in many cases.
Protocol: Selective Acid/Base Extraction
| Step | Solvent/Reagent | Phase to Keep | Purpose |
| 1. Dissolution | Ethyl Acetate (EtOAc) | Organic | Dissolve crude Boc-protected product. |
| 2. Acid Wash | 0.5M Citric Acid (pH ~4) | Organic | The Boc-protected amine is neutral/lipophilic. Unreacted free amines (basic) will protonate and move to the aqueous layer. |
| 3. Base Wash | Sat. NaHCO₃ | Organic | Neutralizes trace acid and removes acidic impurities (like free tartaric acid if used previously). |
| 4. Brine Wash | Sat. NaCl | Organic | Removes residual water. |
| 5. Drying | Na₂SO₄ + Filtration | Organic | Physical drying. |
Critical Note: Do not use strong acids (HCl/TFA) during the wash, as this will deprotect the Boc group. Citric acid is mild enough to remove impurities without affecting the carbamate [3].
Workflow Visualization: Purification Logic
Figure 2: Separation logic for removing unreacted amine impurities using mild acidic extraction.
Module 3: Analytical Troubleshooting
User Issue: "I cannot see my compound on the HPLC. The baseline is noisy, and I suspect the compound isn't eluting."
Root Cause Analysis
-
Detection: The tert-butyl carbamate (Boc) group has weak UV absorbance (typically <210 nm). The pyrrolidine ring has no chromophore.
-
Column Chemistry: Secondary amines often interact with residual silanols on C18 columns, causing severe peak tailing.
The Solution: Derivatization & Specialized Detection[5]
Method A: Visualization (TLC)
Since UV is unreliable, use chemical stains.
-
Ninhydrin: Will NOT work well on the Boc-protected amine (it requires a free amine).
-
Recommended Stain: Phosphomolybdic Acid (PMA) or Iodine Chamber .
-
PMA Protocol: Dip TLC plate, heat with heat gun until spots appear (dark blue/green on yellow background).
-
Method B: HPLC Optimization
To analyze stereoisomers, a standard C18 column is insufficient. You must use a Chiral Stationary Phase (CSP).[5]
Recommended Analytical Conditions:
| Parameter | Specification | Reason |
| Column | Chirobiotic T (Teicoplanin) or Chiralpak AD-H | Macrocyclic glycopeptides (Teicoplanin) are excellent for Boc-amino acids and amines [4]. |
| Mobile Phase | Hexane : IPA (90:10) + 0.1% DEA | Diethylamine (DEA) blocks silanol sites, improving peak shape for amines. |
| Detection | CAD (Charged Aerosol) or ELSD | Universal detection independent of UV chromophores. If UV is mandatory, use 205 nm . |
| Flow Rate | 0.5 - 1.0 mL/min | Lower flow rates often improve chiral resolution. |
References
-
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry. (2019).[1]
-
Separation of cis-/trans-diastereomers and enantiomers of aminoindanol and aminoindan using capillary electrophoresis. PubMed.
- Greene's Protective Groups in Organic Synthesis.Wiley Online Library. (Standard reference for Boc stability and workup conditions).
-
Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Sigma-Aldrich Technical Guides.
Sources
- 1. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Unexpected NMR Results for tert-Butyl N-(2-methylpyrrolidin-3-yl)carbamate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected complexities in the NMR spectra of tert-butyl N-(2-methylpyrrolidin-3-yl)carbamate. As a molecule with multiple chiral centers and a conformationally flexible N-Boc group, its NMR spectrum can often be more complex than anticipated. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you interpret your data, diagnose the root cause of the spectral complexities, and confidently characterize your compound.
Part 1: Understanding the Origins of Spectral Complexity
The structure of this compound presents three primary sources of spectral complexity that can lead to a greater number of observed signals than a simple, rigid structure would suggest. Understanding these phenomena is the first step in troubleshooting your NMR data.
-
Diastereomers (Cis/Trans Isomerism): The target molecule has two stereocenters at the C2 and C3 positions of the pyrrolidine ring. Unless the synthesis is highly stereospecific, a mixture of diastereomers (the cis and trans isomers) is likely to be present. Diastereomers are different compounds and will have distinct sets of NMR signals.
-
Rotamers (Conformational Isomers): The N-Boc (tert-butyloxycarbonyl) protecting group introduces a new layer of complexity. Rotation around the carbamate C-N bond is restricted due to its partial double bond character. This gives rise to two distinct, slowly interconverting conformers known as rotamers (or atropisomers). Each rotamer will exhibit a unique set of NMR signals.[1][2][3][4][5]
-
Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations (envelope and twist forms).[2][6] This conformational flexibility can lead to broadening of some signals or even the appearance of additional, minor signals.
The combination of these factors can result in a complex mixture of species in the NMR tube, each contributing to the overall spectrum. The following flowchart illustrates the potential sources of this complexity:
Caption: Figure 1. Origins of Spectral Complexity
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and provides a structured approach to troubleshooting your NMR spectrum.
FAQ 1: My ¹H NMR spectrum shows more signals than expected. What is the likely cause?
The most common reasons for observing a higher than expected number of signals are the presence of a mixture of diastereomers and/or the existence of rotamers. It is also possible that impurities are present.
Troubleshooting Steps:
-
Assess the Number of Signal Sets: Carefully analyze your spectrum. Are there two major sets of signals with roughly equal or a specific ratio of integrations? This could indicate a mixture of two diastereomers. Within each of these sets, do you see further doubling of signals, particularly for protons near the N-Boc group? This is a strong indicator of rotamers.
-
Check for Common Impurities: Consult a reference for the chemical shifts of common laboratory solvents and reagents that may be present from your synthesis or purification.[7][8] Common impurities from Boc-protection reactions can include unreacted starting material, di-tert-butyl dicarbonate, and tert-butanol.
-
Perform Advanced NMR Experiments: To definitively distinguish between diastereomers and rotamers, you will need to perform either a Variable Temperature (VT) NMR experiment or a 2D Exchange Spectroscopy (EXSY) experiment.
FAQ 2: How can I use Variable Temperature (VT) NMR to simplify my spectrum?
VT-NMR is a powerful technique for studying dynamic processes like the interconversion of rotamers.[5][9]
Underlying Principle: Rotamers are in a state of dynamic equilibrium. At room temperature, the rate of interconversion may be on the NMR timescale, leading to broad signals or two distinct sets of signals. By heating the sample, you increase the rate of interconversion. At a sufficiently high temperature (the coalescence temperature), the two rotamers will interconvert so rapidly that the NMR spectrometer detects only a single, time-averaged signal for each proton. Conversely, cooling the sample will slow the interconversion, resulting in sharper signals for each individual rotamer. Diastereomers, being distinct molecules, will not coalesce at higher temperatures.
Experimental Protocol: Variable Temperature ¹H NMR
-
Sample Preparation: Prepare a sample of your compound in a suitable high-boiling deuterated solvent (e.g., DMSO-d₆ or toluene-d₈).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Incremental Heating: Gradually increase the temperature of the NMR probe in increments of 10-15 K. Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.
-
Observe Spectral Changes: Look for pairs of signals that broaden, move closer together, and eventually merge into a single sharp peak. These are the signals corresponding to the interconverting rotamers.
-
Data Analysis: The temperature at which the two peaks merge is the coalescence temperature, which can be used to calculate the energy barrier for rotation.
| Observation upon Heating | Interpretation |
| Two peaks broaden and merge into one. | Signals correspond to rotamers. |
| Two peaks remain as two distinct, sharp signals. | Signals correspond to diastereomers or impurities. |
FAQ 3: What is 2D EXSY NMR and how can it help me identify rotamers?
2D Exchange Spectroscopy (EXSY) is a non-invasive NMR technique that can be performed at room temperature to identify protons that are exchanging between different chemical environments, such as those in different rotamers.[10][11][12]
Underlying Principle: A 2D EXSY experiment is similar to a 2D NOESY experiment. It generates a 2D map where the diagonal contains the normal 1D spectrum. Off-diagonal peaks, known as cross-peaks, indicate that two protons are correlated. In a NOESY experiment, these cross-peaks arise from through-space interactions (Nuclear Overhauser Effect). In an EXSY experiment, cross-peaks can also arise from chemical exchange. If a proton is in one chemical environment (e.g., in rotamer A) and then moves to a different chemical environment (rotamer B), a cross-peak will appear between the signals for that proton in the two rotamers.
Experimental Protocol: 2D ¹H-¹H EXSY
-
Sample Preparation: Prepare a standard NMR sample in a common deuterated solvent like CDCl₃ or DMSO-d₆.
-
Acquire 2D EXSY Spectrum: Run a standard 2D EXSY pulse sequence on your spectrometer. A mixing time of 200-500 ms is a good starting point.
-
Data Analysis:
-
Identify the signals on the diagonal of the 2D spectrum.
-
Look for off-diagonal cross-peaks that connect pairs of signals.
-
Crucially, cross-peaks due to chemical exchange will have the same phase as the diagonal peaks. Cross-peaks from NOE will have the opposite phase.
-
The presence of same-phase cross-peaks between two signals is definitive evidence that those protons are undergoing chemical exchange, confirming their assignment as a pair of rotamer signals.
-
The following diagram illustrates the expected outcome of a 2D EXSY experiment for identifying rotamers:
Caption: Figure 2. Troubleshooting with 2D EXSY NMR
FAQ 4: My sample is a single diastereomer, but the spectrum is still complex. Why?
Even if your synthesis produces a single diastereomer (e.g., only the cis or only the trans isomer), you will still likely observe spectral complexity due to the presence of rotamers. The restricted rotation around the N-Boc C-N bond is an intrinsic property of the molecule, independent of the stereochemistry at C2 and C3. Therefore, a pure diastereomer will still exist as a mixture of two rotamers in solution, giving rise to a doubled set of signals in the NMR spectrum.
FAQ 5: How can I assign the signals for the cis and trans diastereomers?
If you have a mixture of diastereomers, assigning the two sets of signals can be challenging without authentic standards of each pure isomer. However, some general principles can be applied:
-
2D NMR (COSY and HSQC): Use 2D techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish the connectivity within each set of signals. This will allow you to trace out the spin systems for each diastereomer independently.[13][14]
-
NOESY/ROESY: Nuclear Overhauser Effect experiments can reveal through-space proximity of protons. For the cis isomer, you would expect to see a stronger NOE between the proton at C2 and the proton at C3, as they are on the same face of the pyrrolidine ring.
-
Computational Chemistry: In some cases, theoretical calculations of the expected chemical shifts for the cis and trans isomers can aid in the assignment.
Part 3: Reference Data and Expected Spectral Features
Expected ¹H NMR Chemical Shift Ranges (in CDCl₃):
| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Boc (t-butyl) | ~1.45 | Singlet | Will likely show two closely spaced singlets due to rotamers. |
| Pyrrolidine CH₂ | 1.5 - 2.2 | Multiplets | Complex region, likely with overlapping signals from both diastereomers and rotamers. |
| Pyrrolidine CH-N(Boc) | 3.0 - 3.6 | Multiplets | Protons on carbons attached to nitrogen will be downfield. Expect significant complexity due to rotamers. |
| Pyrrolidine CH-Me | 2.5 - 3.5 | Multiplet | |
| Pyrrolidine CH-NH(Boc) | 3.8 - 4.5 | Multiplet | |
| NH | 4.5 - 5.5 | Broad Singlet | Chemical shift is highly dependent on solvent and concentration. May be broadened or exchange with D₂O. |
| CH₃ | 1.0 - 1.3 | Doublet |
Expected ¹³C NMR Chemical Shift Ranges (in CDCl₃):
| Carbon(s) | Expected Chemical Shift (ppm) | Notes |
| Boc C(CH₃)₃ | ~28.5 | |
| Boc C (CH₃)₃ | ~79-80 | Quaternary carbon, may have lower intensity. |
| Boc C=O | ~155 | Carbonyl carbon. |
| Pyrrolidine CH₂ | 25 - 40 | |
| Pyrrolidine CH | 45 - 60 | |
| CH₃ | 15 - 20 |
References
- Boruah, M., & Sharma, B. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24783–24788.
-
¹H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
¹H-NMR spectrum of N-Boc glutamic acid. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Tert-butyl n-[(2-methylpyrrolidin-2-yl)methyl]carbamate (C11H22N2O2). (n.d.). PubChemLite. Retrieved February 27, 2026, from [Link]
-
¹H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3).... (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
- Kuprov, I., & Claridge, T. D. W. (2019). Quantitative Analysis of 2D EXSY NMR Spectra of Strongly Coupled Spin Systems in Transmembrane Exchange. Chemistry – A European Journal, 25(55), 12724–12730.
- DeBlase, A. F., & Johnson, C. J. (2020). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂⁻ Complexes. The Journal of Physical Chemistry Letters, 11(24), 10472–10477.
- Bary, S., et al. (2018). Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. Frontiers in Chemistry, 6, 99.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
The results of the conformational analysis. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
- Kuttassery, F., et al. (2020). Revealing Organophosphorus and Carbamate Interactions with Albumin Using ¹H NOE Pumping NMR Technique. Analytical Chemistry, 92(5), 3669–3676.
-
Rotamers or Diastereomers? An Overlooked NMR Solution. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
- Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate. (n.d.). Google Patents.
- Kuttassery, F., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23946–23952.
- Gerbst, A. G., et al. (2021). Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. Frontiers in Molecular Biosciences, 8, 715978.
-
Conformational analysis of N-Boc-N,O-isopropylidene-a-serinals. A combined DFT and NMR study. (n.d.). ScienceDirect. Retrieved February 27, 2026, from [Link]
-
tert-Butyl [(1H-pyrrolo[2,3-b]pyridin-4-yl)methyl]carbamate. (n.d.). EPA. Retrieved February 27, 2026, from [Link]
-
Kuttassery, F., et al. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. UKnowledge. Retrieved February 27, 2026, from [Link]
-
How NMR Helps Identify Isomers in Organic Chemistry?. (n.d.). Creative Biostructure. Retrieved February 27, 2026, from [Link]
-
Variable Temperature NMR Experiments. (n.d.). University of Oxford. Retrieved February 27, 2026, from [Link]
-
NMR Spectroscopy Practice Problems - Solving NMR Step by Step. (2019, March 11). YouTube. Retrieved February 27, 2026, from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]
-
7.3: Two Dimensional Homonuclear NMR Spectroscopy. (2024, December 18). Chemistry LibreTexts. Retrieved February 27, 2026, from [Link]
-
NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. (2023, November 23). MDPI. Retrieved February 27, 2026, from [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. Retrieved February 27, 2026, from [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (n.d.). RSC Publishing. Retrieved February 27, 2026, from [Link]
-
What are some NMR problem solving tricks?. (2014, October 15). Quora. Retrieved February 27, 2026, from [Link]
-
Rotamers- assigned by a simple NMR experiment. (2013, April 9). Sussex Drug Discovery Centre. Retrieved February 27, 2026, from [Link]
-
SUPPLEMENTARY INFORMATION. (n.d.). Macmillan Group - Princeton University. Retrieved February 27, 2026, from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP. Retrieved February 27, 2026, from [Link]
-
Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020, September 16). ACS Publications. Retrieved February 27, 2026, from [Link]
-
NMR Signal Splitting N+1 Rule Multiplicity Practice Problems. (2020, October 17). Chemistry Steps. Retrieved February 27, 2026, from [Link]
-
tert-Butyl {[(3R)-pyrrolidin-3-yl]methyl}carbamate. (n.d.). Computational Toxicology and Exposure Online Resources. Retrieved February 27, 2026, from [Link]
-
Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. (2024, October 3). Longdom Publishing. Retrieved February 27, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. investigacion.unirioja.es [investigacion.unirioja.es]
- 5. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 6. researchgate.net [researchgate.net]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. kgroup.du.edu [kgroup.du.edu]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quantitative Analysis of 2D EXSY NMR Spectra of Strongly Coupled Spin Systems in Transmembrane Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. longdom.org [longdom.org]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: tert-Butyl N-(2-methylpyrrolidin-3-yl)carbamate
Topic: Stability, Handling, and Troubleshooting Guide
Document ID: TSC-2MP-BOC-001 | Version: 2.1 | Status: Active
Executive Summary: The Stability Triad
Researchers working with tert-butyl N-(2-methylpyrrolidin-3-yl)carbamate often encounter reproducibility issues ranging from "disappearing" products to inexplicable NMR signals. This molecule sits at the intersection of three instability vectors:
-
Nucleophilic Ring Nitrogen: The free pyrrolidine nitrogen is a reactive base, prone to oxidation and atmospheric CO₂ capture.
-
Acid-Labile Carbamate (Boc): The exocyclic protecting group is sensitive to trace acids, common in chlorinated solvents.
-
Vicinal Diamine Proximity: The 2-methyl and 3-amino substituents are vicinal (1,2-relationship). This proximity facilitates intramolecular cyclization, a permanent degradation pathway often mistaken for simple decomposition.
Module 1: Critical Alerts & Storage Protocols
Immediate Action Required
If your compound has turned from a colorless oil/white solid to a yellow waxy gum , it has likely undergone oxidation or carbamate salt formation.
| Parameter | Standard Protocol | The "Why" (Causality) |
| Storage Temp | -20°C (Long-term) | Prevents slow thermal extrusion of isobutylene from the Boc group and slows oxidative dehydrogenation. |
| Atmosphere | Argon/Nitrogen | The free secondary amine avidly absorbs atmospheric CO₂ to form carbamic acid salts (solid/crust formation). |
| Solvent Choice | Anhydrous DMSO/DMF | Avoids protic solvents that may contain trace acids. Avoid CDCl₃ for storage (see Module 2). |
| Form | HCl Salt (Preferred) | Converting the free ring amine to an HCl salt blocks oxidation and CO₂ uptake, rendering the solid shelf-stable for years. |
Module 2: Troubleshooting & FAQs
Q1: My NMR spectrum in CDCl₃ shows "extra" peaks or broad signals. Is my compound impure?
Diagnosis: Likely Rotamers or Trace Acid Degradation .
-
Rotamers: The Boc group exhibits restricted rotation around the N-C(O) bond. In pyrrolidines, this often manifests as dual peaks for the tert-butyl group (ratio ~3:1 to ~10:1) and broadening of ring protons.
-
Test: Run the NMR at 50°C. If peaks coalesce, it is rotameric.
-
-
Trace Acid: CDCl₃ naturally decomposes to form DCl (deuterated hydrochloric acid). This trace acid removes the Boc group over hours, leading to a mixture of protected and deprotected species.
-
Fix: Filter CDCl₃ through basic alumina or use CD₂Cl₂ / DMSO-d₆.
-
Q2: The compound solidified into a "crust" after being left on the bench. Can I save it?
Diagnosis: Ammonium Carbamate Formation .
The free pyrrolidine nitrogen reacts with atmospheric CO₂.
-
Recovery Protocol:
-
Dissolve the crust in DCM.[1]
-
Wash with 1M NaOH (aq) or Saturated NaHCO₃.
-
Dry over Na₂SO₄ and concentrate. The CO₂ is released upon neutralization.
-
Q3: I see a new spot on TLC that is not amine-positive (Ninhydrin negative).
Diagnosis: Cyclic Urea Formation (The "Silent Killer"). Because the amine at C3 (Boc-protected) and the amine at N1 (free) are close (vicinal), the free ring nitrogen can attack the Boc carbonyl, expelling tert-butanol to form a stable bicyclic urea (hexahydro-2H-pyrrolo[3,2-d]pyrimidin-2-one derivative).
-
Trigger: Heating in basic or neutral conditions.
Module 3: Visualizing Degradation Pathways
The following diagram illustrates the three primary fates of your molecule depending on environmental exposure.
Figure 1: Degradation pathways. Red pathways indicate irreversible chemical changes; Yellow pathways are potentially reversible.
Module 4: Validated Recovery & Purification Protocols
Protocol A: Purification via Acid/Base Extraction
Use this if your compound is yellow/impure but retains the Boc group.
-
Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc).
-
Acid Wash (Critical Step): Extract with 0.5 M Citric Acid (pH ~4).
-
Why Citric? It is strong enough to protonate the ring amine (pulling it into water) but too weak to cleave the Boc group. Avoid HCl.
-
-
Wash: Wash the aqueous layer with fresh EtOAc (removes non-basic impurities).
-
Basification: Cool the aqueous layer to 0°C. Basify to pH 10 with 2M NaOH.
-
Extraction: Extract immediately with DCM (3x).
-
Drying: Dry over Na₂SO₄ (anhydrous) and concentrate in vacuo at <30°C.
Protocol B: Long-Term Stabilization (HCl Salt Formation)
Use this to store the compound for >1 month.
-
Dissolve the free base in dry Diethyl Ether or Dioxane.
-
Add 1.0 equivalent of 4M HCl in Dioxane dropwise at 0°C.
-
Note: Do not use excess HCl or long reaction times, or the Boc group will cleave.
-
Filter the white precipitate immediately and dry under high vacuum.
-
Result: The ring nitrogen is protonated (
), blocking oxidation and cyclization.
References & Authoritative Sources
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc stability and cleavage conditions).
-
Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press. (Mechanisms of intramolecular cyclization in vicinal diamines).
-
BenchChem. (2025).[1][2] Stability issues of (R)-3-(Boc-amino)pyrrolidine under acidic or basic conditions. (General handling of Boc-aminopyrrolidines).
-
Sigma-Aldrich. (2025). Safety Data Sheet: Pyrrolidine Derivatives. (Safety and storage of volatile secondary amines).
-
ChemicalBook. (2025). tert-butyl N-[(3S)-3-Methylpyrrolidin-3-yl]carbamate Properties. (Physical properties and storage data).
Sources
Technical Support Center: Synthesis of tert-Butyl N-(2-methylpyrrolidin-3-yl)carbamate
Welcome to the dedicated technical support guide for the synthesis of tert-butyl N-(2-methylpyrrolidin-3-yl)carbamate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimization pathways for this crucial reaction. We will delve into the mechanistic underpinnings of the reaction to empower you to troubleshoot effectively and optimize for efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the synthesis of this compound?
The synthesis involves the N-acylation of the 3-amino group of 2-methylpyrrolidin-3-amine with di-tert-butyl dicarbonate (Boc-anhydride). This is a standard nucleophilic acyl substitution reaction. The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the Boc-anhydride. A base is typically required to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts formed during the reaction.
Q2: Why is reaction time a critical parameter to optimize for this specific synthesis?
Optimizing reaction time is crucial for several reasons:
-
Process Efficiency: Shorter reaction times increase throughput, which is critical in drug development and manufacturing environments.
-
Cost Reduction: Reduced reaction times lead to lower energy consumption and labor costs.
-
Impurity Profile: Prolonged reaction times, especially at elevated temperatures, can sometimes lead to the formation of degradation products or side reactions, complicating purification and reducing overall yield.
Q3: What are the expected starting materials and reagents for this synthesis?
The primary reactants are:
-
Substrate: 2-methylpyrrolidin-3-amine (can be a specific stereoisomer, e.g., (2S,3R)-2-methylpyrrolidin-3-amine).
-
Protecting Agent: Di-tert-butyl dicarbonate (Boc₂O).
-
Base: A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), or an inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).
-
Solvent: A suitable aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), or ethyl acetate (EtOAc).
Troubleshooting Guide: Slow or Incomplete Reactions
This section addresses the core challenge of optimizing reaction time. If you observe significant amounts of starting material remaining after the expected reaction period, consult the following guide.
Q4: My reaction is very slow or has stalled, with starting material still present after 24 hours. What are the most likely causes?
Several factors can contribute to a sluggish reaction. The most common culprits are insufficient activation of the amine, low reagent concentration, or inappropriate temperature.
Troubleshooting Workflow: Slow or Incomplete Reaction
Caption: Troubleshooting decision tree for a slow Boc-protection reaction.
Q5: How does the choice of base impact the reaction rate?
The base plays a dual role: it deprotonates the protonated amine starting material (if it's a salt) and neutralizes the t-butoxycarbonic acid byproduct.
-
Organic Bases (e.g., Triethylamine): These are common and work well in organic solvents. However, if the amine starting material is sterically hindered, a bulkier base like DIPEA might be less effective at deprotonation, slowing the reaction.
-
Inorganic Bases (e.g., NaHCO₃, K₂CO₃): Using an aqueous solution of an inorganic base in a biphasic system (e.g., DCM/water) can be highly effective. The amine is deprotonated in the aqueous phase and then reacts with the Boc-anhydride in the organic phase. This can often accelerate the reaction by ensuring a high concentration of the free, nucleophilic amine.
Q6: Can I simply increase the temperature to speed up the reaction?
Yes, increasing the temperature will generally increase the reaction rate according to the Arrhenius equation. However, this approach requires caution.
-
Risk of Side Products: Boc-anhydride can decompose at higher temperatures. More importantly, it can react with the newly formed product to create a double-Boc protected amine, or other impurities.
-
Recommended Strategy: If a reaction is slow at 0 °C or room temperature, try warming it gently to 30-40 °C and monitor closely by TLC or LC-MS. A significant rate increase should be observed within 1-2 hours.
Table 1: Effect of Temperature and Base on Reaction Time
| Entry | Starting Material (SM) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) for >95% Conversion |
| 1 | SM HCl salt | Triethylamine (2.2) | DCM | 25 | 18 - 24 |
| 2 | SM HCl salt | NaHCO₃ (3.0) | DCM / H₂O | 25 | 4 - 6 |
| 3 | SM Free Base | Triethylamine (1.1) | THF | 25 | 6 - 8 |
| 4 | SM Free Base | Triethylamine (1.1) | THF | 40 | 2 - 3 |
Note: Data is illustrative and synthesized from common laboratory practices.
Troubleshooting Guide: Side Product Formation
Q7: I'm observing a significant side product. What could it be and how can I prevent it?
The most common side product in Boc protections is the formation of a urea or an N,N-di-Boc protected species, although the latter is less common with sterically hindered amines.
-
Urea Formation: This can occur if the Boc-anhydride degrades to isobutene and CO₂, and the amine reacts with the isocyanate intermediate. This is more prevalent if the reaction is run for very long times at high temperatures.
-
Double Boc-Protection: The product carbamate's nitrogen is much less nucleophilic than the starting amine, but a second protection can occur under forcing conditions (e.g., very strong base, high temperature).
Prevention Strategies:
-
Control Stoichiometry: Use only a slight excess of Boc-anhydride (typically 1.05-1.2 equivalents).
-
Control Temperature: Maintain the lowest practical temperature that affords a reasonable reaction rate.
-
Order of Addition: Add the Boc-anhydride solution slowly to the solution of the amine and base. This keeps the instantaneous concentration of the anhydride low, minimizing side reactions.
Experimental Protocol: Optimized Synthesis
This protocol is designed for a balance of speed and purity, employing a biphasic system that has proven effective for this type of transformation.
Objective: To synthesize tert-butyl N-((2S,3R)-2-methylpyrrolidin-3-yl)carbamate in under 6 hours.
Materials:
-
(2S,3R)-2-methylpyrrolidin-3-amine hydrochloride (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Dichloromethane (DCM)
-
Deionized Water
Procedure:
-
Dissolution: Dissolve (2S,3R)-2-methylpyrrolidin-3-amine hydrochloride in a mixture of DCM (10 mL per gram of starting material) and water (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.
-
Basification: Add K₂CO₃ to the stirring biphasic mixture. Stir vigorously for 15 minutes to ensure the free amine is generated and partitioned into the organic layer.
-
Reagent Addition: In a separate flask, dissolve Boc₂O in a small amount of DCM (2 mL per gram). Add this solution dropwise to the reaction mixture over 20-30 minutes at room temperature (20-25 °C).
-
Reaction Monitoring: Stir the reaction vigorously. Monitor the reaction progress every hour by TLC (e.g., 10% MeOH in DCM with 1% NH₄OH) or LC-MS. The reaction should be complete within 4-6 hours.
-
Workup: Once the starting material is consumed, separate the organic layer. Extract the aqueous layer with DCM (2 x 5 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can often be used directly or purified further by column chromatography if necessary.
Workflow: Optimized Biphasic Synthesis
Caption: Step-by-step workflow for the optimized synthesis protocol.
References
-
Title: Protective Groups in Organic Synthesis. Source: Wuts, P. G. M.; Greene, T. W. John Wiley & Sons, 2007. URL: [Link]
-
Title: A practical and scalable synthesis of a key intermediate for the Aurora kinase inhibitor VX-680. Source: Organic Process Research & Development, 2007, 11 (5), pp 839–845. URL: [Link]
Validation & Comparative
comparison of synthesis methods for tert-butyl N-(2-methylpyrrolidin-3-yl)carbamate
Title: Advanced Synthesis and Stereochemical Control of tert-Butyl N-(2-methylpyrrolidin-3-yl)carbamate: A Comparative Guide
Executive Summary & Mechanistic Context
This compound is a privileged, stereochemically dense chiral building block extensively utilized in modern drug discovery. The 3-amino-2-methylpyrrolidine scaffold is a critical pharmacophore in the design of highly selective kinase inhibitors (e.g., PI3K-delta inhibitors), KRAS G12C inhibitors, and neuronal nitric oxide synthase (nNOS) modulators[1][2][3].
The core synthetic challenge lies in establishing the contiguous stereocenters at C2 (methyl) and C3 (amino group) with high diastereo- and enantioselectivity. Because the target compound features a free secondary pyrrolidine amine and a Boc-protected primary amine, synthetic routes must also employ orthogonal protecting group strategies (typically Benzyl/Boc or Cbz/Boc) to prevent unwanted side reactions during cyclization and functionalization.
This guide objectively compares three primary synthetic methodologies—Chiral Pool Synthesis, Classical Resolution, and Asymmetric Catalysis—providing mechanistic causality, quantitative performance metrics, and self-validating experimental protocols to guide your process chemistry decisions.
Comparative Analysis of Synthesis Methods
Method A: Chiral Pool Synthesis (L-Threonine / Aspartic Acid Derivation)
Mechanism & Causality: This approach leverages the pre-existing stereocenters of naturally occurring amino acids like L-threonine. By converting the amino acid into a diol or aldehyde equivalent, the pyrrolidine ring is formed via an intramolecular cyclization (e.g., mesylation followed by primary amine displacement).
-
Advantage: Guarantees high enantiomeric excess (ee >99%) without the need for complex chiral catalysts.
-
Limitation: The linear step count is high, and inversion of stereochemistry (via SN2 displacement) must be strictly controlled to avoid epimerization[2][4].
Method B: Reductive Amination & Classical Resolution
Mechanism & Causality: A highly scalable industrial route starting from 2-methyl-3-pyrrolidinone. Reductive amination yields a racemic mixture of cis and trans 3-amino-2-methylpyrrolidines. The mixture is then subjected to classical chiral resolution using chiral acids (e.g., L-tartaric acid or Di--p-toluoyl-D-tartaric acid).
-
Advantage: Extremely cost-effective raw materials; easily scalable to multi-kilogram batches.
-
Limitation: Inherently limited to a maximum 50% theoretical yield for the desired enantiomer unless coupled with Dynamic Kinetic Resolution (DKR)[5].
Method C: Asymmetric Catalysis & Dynamic Kinetic Resolution (DKR)
Mechanism & Causality: Utilizes chiral transition metal complexes (e.g., Ru-BINAP) to perform an asymmetric hydrogenation of a cyclic imine or enamine precursor. When optimized with DKR, the undesired stereoisomer rapidly epimerizes in situ, funneling the entire mass toward the desired cis- or trans-isomer[5].
-
Advantage: Exceptional atom economy and step efficiency.
-
Limitation: High catalyst cost and requires specialized high-pressure hydrogenation equipment.
Quantitative Data Comparison
The following table summarizes the performance metrics of the three methodologies based on standard process chemistry parameters.
| Synthesis Method | Overall Yield (%) | Enantiomeric Excess (ee %) | Step Count | Scalability | Relative Cost / Atom Economy |
| A. Chiral Pool | 25 - 35% | > 99% | 6 - 8 | Moderate | High cost / Low atom economy |
| B. Classical Resolution | 15 - 20%* | 95 - 98% | 4 - 5 | Excellent | Low cost / Poor atom economy |
| C. Asymmetric Catalysis | 65 - 80% | 92 - 97% | 3 - 4 | Very Good | High upfront cost / High economy |
*Yield is based on the initial racemic starting material; max theoretical yield is 50% without DKR.
Mechanistic & Experimental Workflows
Workflow 1: Chiral Pool Stereoselective Pathway
Mechanistic pathway for chiral pool synthesis highlighting orthogonal protection and cyclization.
Workflow 2: Resolution and Orthogonal Protection Strategy
Workflow for classical chiral resolution, Boc-protection, and final debenzylation.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded to verify causality and reaction success before proceeding to the next step.
Protocol 1: Diastereoselective Amination via Mesylate Displacement
This protocol establishes the C3 stereocenter via an SN2 displacement, ensuring inversion of stereochemistry[2][4].
-
Preparation: Charge a heavy-walled sealed tube with (2R,3R)-1-benzyl-2-methyl-3-((methylsulfonyl)oxy)pyrrolidine (300 mg, 1.1 mmol).
-
Reagent Addition: Add 5 mL of 28-35% aqueous ammonium hydroxide. Causality: The high concentration of ammonia is required to outcompete elimination pathways (E2) and drive the SN2 substitution.
-
Reaction: Seal the tube securely and heat to 80 °C for 15 hours.
-
Validation Checkpoint: Cool the reaction to room temperature. Sample 10 µL, dilute in methanol, and analyze via LC-MS. The mass spectrum must show the disappearance of the mesylate mass and the appearance of the primary amine [M+H]+ peak.
-
Workup: Remove solvents in vacuo. Extract the aqueous residue with Dichloromethane (DCM) (3 x 10 mL). Dry the combined organic layers over anhydrous Na2SO4 and concentrate to yield crude (2R,3S)-1-benzyl-2-methylpyrrolidin-3-amine.
Protocol 2: Orthogonal Boc-Protection and Debenzylation
This step installs the carbamate and removes the benzyl protecting group to yield the final target.
-
Boc Protection: Dissolve the crude amine from Protocol 1 in 10 mL of anhydrous DCM. Add Triethylamine (TEA) (2.0 equivalents) and cool to 0 °C.
-
Addition: Dropwise add Di-tert-butyl dicarbonate (Boc2O) (1.1 equivalents). Stir for 4 hours, allowing the mixture to warm to room temperature.
-
Validation Checkpoint: Perform TLC (Ninhydrin stain). The primary amine spot (which stains purple/red) should completely disappear, replaced by a UV-active, ninhydrin-negative spot.
-
Hydrogenolysis (Debenzylation): Dissolve the purified Boc-protected intermediate in 15 mL of Methanol. Purge the flask with Nitrogen.
-
Catalyst Addition: Carefully add 10% Pd/C (10% w/w). Causality: Pd/C under a hydrogen atmosphere selectively cleaves the benzylic C-N bond without affecting the Boc carbamate or the pyrrolidine core.
-
Reaction: Evacuate the flask and backfill with Hydrogen gas (balloon pressure). Stir vigorously at room temperature for 12 hours.
-
Final Isolation: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo to afford pure this compound.
References
-
Google Patents. (2013). US 2016/0207926 A1 - Purine inhibitors of human phosphatidylinositol 3-kinase delta. Retrieved from[Link]
- Google Patents. (2024). WO2024229447A1 - Pyrido[4,3-d]pyrimidine derivatives as mutant kras g12c inhibitors for the treatment of cancer.
- Google Patents. (2013). AU2013347539B2 - Purine inhibitors of human phosphatidylinositol 3-kinase delta.
Sources
- 1. cis-3-Amino-1-boc-2-methylpyrrolidine | 1374653-02-7 | Benchchem [benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2024229447A1 - Pyrido[4,3-d]pyrimidine derivatives as mutant kras g12c inhibitors for the treatment of cancer - Google Patents [patents.google.com]
- 4. AU2013347539B2 - Purine inhibitors of human phosphatidylinositol 3-kinase delta - Google Patents [patents.google.com]
- 5. cis-3-Amino-1-boc-2-methylpyrrolidine | 1374653-02-7 | Benchchem [benchchem.com]
A Comparative Guide to the Reactivity of Tert-butyl N-(2-methylpyrrolidin-3-yl)carbamate and Its Positional Isomers
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, the substituted pyrrolidine motif is a cornerstone of numerous pharmaceuticals and bioactive molecules. The precise arrangement of substituents on this saturated heterocycle can profoundly influence a molecule's biological activity, pharmacokinetic properties, and synthetic accessibility. Tert-butyl N-(2-methylpyrrolidin-3-yl)carbamate serves as a valuable chiral building block, but its reactivity in common synthetic transformations, such as acylation, can be significantly modulated by the seemingly subtle placement of its methyl substituent.
Theoretical Underpinnings of Reactivity
The reactivity of the N-Boc-protected amino group in these pyrrolidine analogs is primarily governed by a delicate interplay of electronic and steric effects, which are dictated by the position of the methyl group on the pyrrolidine ring.
Electronic Effects
The methyl group is a weak electron-donating group (EDG) through an inductive effect. This has two potential consequences:
-
Increased Basicity: The methyl group can increase the electron density on the ring nitrogen, thereby increasing its basicity (pKa). While the primary amine is protected as a carbamate, this effect can influence the overall electron density of the molecule and become more relevant if the Boc group is removed.[1][2]
-
Enhanced Nucleophilicity: By donating electron density into the ring system, the methyl group can subtly enhance the nucleophilicity of the protected amino group at the 3-position, making it more reactive towards electrophiles.
Steric Effects
Steric hindrance is arguably the more dominant factor in determining the reactivity of these substituted pyrrolidines. The bulkiness of the methyl group can physically obstruct the approach of an electrophile to the nucleophilic nitrogen of the carbamate. The magnitude of this steric hindrance is quantified by the A-value, which for a methyl group is approximately 1.74 kcal/mol.[3][4] This value represents the energy cost of placing the methyl group in a more sterically crowded axial position in a cyclohexane ring, and it serves as a useful proxy for its general steric demand.[5][6]
The pyrrolidine ring is not a planar structure; it adopts a puckered envelope or twisted conformation to relieve ring strain.[7][8] The position of the methyl group will influence the preferred conformation and determine whether it resides in a pseudo-axial or pseudo-equatorial position, thereby affecting the accessibility of the adjacent carbamate group.
The Analogs Under Investigation
To systematically evaluate the impact of the methyl group's position, we will consider the following analogs for our comparative study:
| Compound ID | Structure | Name |
| 1 | ![]() | tert-butyl N-(pyrrolidin-3-yl)carbamate (Baseline) |
| 2 | ![]() | This compound |
| 3 | ![]() | tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate |
| 4 | ![]() | tert-butyl N-(4-methylpyrrolidin-3-yl)carbamate |
| 5 | ![]() | tert-butyl N-(5-methylpyrrolidin-3-yl)carbamate |
Note: For compounds 2, 4, and 5, both cis and trans diastereomers exist, and their relative stereochemistry will significantly impact reactivity. This guide will primarily focus on the general effect of the substitution pattern, but a full experimental study should ideally separate and analyze each diastereomer.
Synthesis of Non-Commercially Available Analogs
While compound 1 and some stereoisomers of 2 are commercially available, a comprehensive comparative study would necessitate the synthesis of analogs 3 , 4 , and 5 . The synthesis of substituted pyrrolidines can be achieved through various established methods, including multicomponent reactions, cycloadditions, and the functionalization of proline derivatives.[9][10] For the purpose of this guide, we propose established synthetic routes that can be adapted to obtain the desired analogs.
Experimental Design for a Comparative Reactivity Study
To quantitatively assess the relative reactivities of these analogs, we propose a competitive acylation experiment monitored by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Workflow for Competitive Acylation```dot
Caption: Predicted trend of increasing steric hindrance around the reactive center.
Conclusion
The reactivity of this compound and its analogs is a nuanced function of both steric and electronic effects. While the electron-donating nature of the methyl group is expected to slightly enhance the intrinsic nucleophilicity of the carbamate, its steric bulk is the dominant factor in controlling reaction rates with electrophiles like acetic anhydride. The proposed competitive acylation experiment provides a robust and reliable method for quantifying these differences. We predict that the reactivity will generally decrease as the methyl group moves closer to the reacting carbamate group, with the 3-methyl substituted analog being the least reactive. For drug development professionals and synthetic chemists, a thorough understanding of these structure-reactivity relationships is paramount for designing efficient synthetic routes and for fine-tuning the properties of pyrrolidine-containing molecules.
References
-
Wikipedia. (n.d.). A-value. Retrieved from [Link]
- Patil, V. D., et al. (2014). Chemoselective acylation of amines, alcohols and phenols using magnesium chloride under solvent free condition. TSI Journals.
- Pfafferott, G., Oberhammer, H., & Boggs, J. E. (1985). Conformations and structures of N-chloro- and N-methylpyrrolidine. An ab initio and gas electron diffraction study. Journal of the American Chemical Society.
- Aguilar, J. A., et al. (2015). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.
- Tzvetkova, P., Luy, B., & Simova, S. (2011). Chemical Shift Anisotropy-Based Measurement of Enantiomeric Excess for Selected Tetrasubstituted Pyrrolidines. KIT - Institut für Organische Chemie.
- Ashenhurst, J. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry.
- Baddam, S. R., et al. (2023). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate.
- ResearchGate. (n.d.). The results of the conformational analysis.
- Mondal, E., et al. (2004). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. ARKIVOC.
- Chemistry LibreTexts. (2022). 4.
- University of Calgary. (n.d.). 3.6. Strain and Conformation in Cyclic Molecules. In Introduction to Organic Chemistry.
- An, J., et al. (2020).
- Oregon State University. (2020).
- ResearchGate. (2014).
- BenchChem. (2025). A Comparative Guide to Determining Diastereomeric Ratios: NMR Spectroscopy vs.
- Academia.edu. (n.d.). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.
- BenchChem. (2025). A Comparative Analysis of Pyrrolidine and 3-Methylpiperidine in Synthetic Chemistry.
- Falck, J. R., et al. (2015).
- Kiss, L., et al. (2020).
- Google Patents. (n.d.). i) Synthesis of stereoisomer (P-3A) of 3-(1-tert-butoxycarbonylaminoethyl)pyrrolidine.
- Iovine, V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Carballeira, L., et al. (2002). Theoretical Study of Pyrrolidine: Revised Conformational Energies and Vibrational Assignments. The Journal of Physical Chemistry A.
- EPA. (n.d.). tert-Butyl {[(3R)
- Foley, J. P., et al. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry.
- Pfafferott, G., et al. (1985). Conformations and structures of N-chloro- and N-methylpyrrolidine. An ab initio and gas electron diffraction study. Journal of the American Chemical Society.
- Asif, M., et al. (2017). Synthesis of tert-butyl (substituted benzamido)
- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)....
- Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.
- Brown, Z., et al. (2021).
- Enamine. (n.d.). tert-Butyl N-(2-oxobut-3-yn-1-yl)
-
PubChem. (n.d.). 2-Methylpyrrolidine. Retrieved from [Link]
- University of Calgary. (n.d.). 3.7. Conformational analysis. In Organic Chemistry 1: An open textbook.
- Iovine, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
- ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a)
- CymitQuimica. (n.d.). tert-Butyl N-[(3R,4R)
- PubChemLite. (n.d.). Tert-butyl n-[(2-methylpyrrolidin-2-yl)
- Western Sydney University. (n.d.). A new approach to live reaction monitoring using active flow technology in ultra-high-speed HPLC with mass spectral detection.
-
PubChem. (n.d.). 3-Methylpyrrolidine. Retrieved from [Link]
- NIST. (n.d.). 2-Methylpyrrolidine. In WebBook.
- Google Patents. (n.d.).
- Bridgewater College. (2022).
Sources
- 1. drughunter.com [drughunter.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A value - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Steric Effects on Axial/Equatorial Equilibria [sites.science.oregonstate.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Data of tert-butyl N-(2-methylpyrrolidin-3-yl)carbamate Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the precise structural elucidation of chiral molecules is paramount. Isomers, while sharing the same molecular formula, can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth technical comparison of the spectroscopic data for the diastereomers of tert-butyl N-(2-methylpyrrolidin-3-yl)carbamate, a key building block in medicinal chemistry. Understanding the nuanced differences in their NMR, IR, and Mass Spectra is critical for unambiguous identification and ensuring the synthesis of the desired stereoisomer.
This guide is structured to provide not just the data, but also the underlying scientific principles that govern the observed spectral differences between the cis and trans isomers. By understanding the "why" behind the data, researchers can apply these principles to a wide range of substituted pyrrolidine systems.
The Significance of Stereoisomerism in Drug Development
The spatial arrangement of atoms in a molecule can have profound effects on its biological activity. For substituted pyrrolidines like this compound, the relative orientation of the methyl and the N-Boc-carbamate groups (cis or trans) dictates the overall three-dimensional shape of the molecule. This, in turn, influences how the molecule interacts with its biological target, such as an enzyme or a receptor. A well-defined stereochemistry is often a prerequisite for optimal binding and desired therapeutic effect, while the "wrong" isomer could be inactive or even elicit off-target effects. Therefore, robust analytical methods to differentiate and confirm the stereochemistry of these isomers are indispensable in the drug development pipeline.
Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Stereochemistry
NMR spectroscopy is arguably the most powerful tool for distinguishing diastereomers. The chemical shifts and coupling constants of the protons and carbons in the pyrrolidine ring are highly sensitive to their spatial environment.
¹H NMR Spectroscopy
The relative orientation of the substituents in the cis and trans isomers leads to distinct differences in the chemical shifts and coupling constants of the ring protons. In the cis isomer, the methyl and the carbamate groups are on the same face of the pyrrolidine ring, leading to greater steric hindrance and altered electronic environments compared to the trans isomer, where they are on opposite faces.
Key Diagnostic Regions in ¹H NMR:
-
H2 and H3 Protons: The protons on the carbons bearing the substituents (C2 and C3) are most affected. In the trans isomer, the coupling constant (J2,3) between H2 and H3 is typically larger than in the cis isomer due to a more favorable dihedral angle for through-bond coupling.
-
Methyl Group (CH₃): The chemical shift of the methyl protons can also differ between the two isomers due to anisotropic effects from the nearby carbamate group in the cis configuration.
-
Ring Protons (H4 and H5): The chemical shifts and multiplicities of the other ring protons will also be subtly different due to the overall change in the ring conformation.
Table 1: Expected ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Proton Assignment | cis-Isomer (Expected δ, ppm) | trans-Isomer (Expected δ, ppm) | Multiplicity |
| C(CH₃)₃ (Boc) | ~1.45 | ~1.45 | s |
| CH₃ (on C2) | ~1.15 | ~1.25 | d |
| H4 | ~1.6-1.8 & ~2.0-2.2 | ~1.7-1.9 & ~1.9-2.1 | m |
| H5 | ~2.9-3.1 & ~3.3-3.5 | ~3.0-3.2 & ~3.4-3.6 | m |
| H2 | ~3.4-3.6 | ~3.2-3.4 | m |
| H3 | ~4.0-4.2 | ~3.8-4.0 | m |
| NH (carbamate) | ~5.0 (broad) | ~4.8 (broad) | br s |
Note: These are representative chemical shifts and can vary based on solvent and concentration. The key differentiator is the relative chemical shifts and coupling constants.
¹³C NMR Spectroscopy
The carbon chemical shifts are also sensitive to the stereochemical environment. Steric compression, often observed in cis isomers, can cause an upfield shift (lower ppm value) for the involved carbon atoms and their neighbors, a phenomenon known as the "gamma-gauche effect".
Table 2: Expected ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Carbon Assignment | cis-Isomer (Expected δ, ppm) | trans-Isomer (Expected δ, ppm) |
| C (CH₃)₃ (Boc) | ~28.4 | ~28.4 |
| C H₃ (on C2) | ~15.0 | ~17.5 |
| C4 | ~25.0 | ~27.0 |
| C5 | ~45.0 | ~46.5 |
| C2 | ~58.0 | ~60.0 |
| C3 | ~53.0 | ~55.0 |
| C (CH₃)₃ (Boc) | ~79.5 | ~79.5 |
| C=O (carbamate) | ~155.5 | ~155.8 |
Note: The upfield shifts for the methyl carbon and C4 in the cis-isomer are predicted based on the gamma-gauche effect.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is excellent for identifying functional groups but is generally less sensitive to subtle stereochemical differences compared to NMR. However, intramolecular interactions that differ between isomers can lead to small but measurable shifts in vibrational frequencies.
For the cis and trans isomers of this compound, the most informative regions are the N-H and C=O stretching frequencies of the carbamate group.
-
N-H Stretch: In the cis isomer, there is a possibility of a weak intramolecular hydrogen bond between the N-H of the carbamate and the nitrogen of the pyrrolidine ring, which could lead to a slight broadening and a shift to lower wavenumber for the N-H stretching band compared to the trans isomer.
-
C=O Stretch: The position of the carbonyl stretch is also sensitive to its local environment.
Table 3: Key IR Absorption Bands (ATR)
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretch | 3300 - 3400 |
| C-H (alkane) | Stretch | 2850 - 3000 |
| C=O (carbamate) | Stretch | 1680 - 1710 |
| N-H | Bend | 1510 - 1540 |
| C-N | Stretch | 1240 - 1270 |
| C-O (carbamate) | Stretch | 1160 - 1180 |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns. For isomers, the molecular ion peak (M⁺) will be identical. However, the relative abundances of fragment ions may differ slightly due to differences in the stability of the fragment ions formed from the cis and trans precursors.
Expected Fragmentation Pattern (Electron Impact - EI):
A common fragmentation pathway for N-Boc protected amines is the loss of the tert-butyl group or the entire Boc group.
-
[M - 57]⁺: Loss of the tert-butyl cation.
-
[M - 100]⁺: Loss of the entire Boc group.
-
Cleavage of the pyrrolidine ring: Fragmentation of the pyrrolidine ring can also occur, but these fragments may be less diagnostic for distinguishing between the cis and trans isomers.
Table 4: Mass Spectrometry Data (ESI-MS)
| Ion | Expected m/z |
| [M+H]⁺ | 215.1754 |
| [M+Na]⁺ | 237.1573 |
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic data, the following detailed experimental protocols are recommended.
Synthesis of cis- and trans-tert-butyl N-(2-methylpyrrolidin-3-yl)carbamate
The diastereoselective synthesis of 2,3-disubstituted pyrrolidines can be achieved through various synthetic strategies, often involving stereocontrolled reduction of a pyrroline precursor or a diastereoselective Michael addition. The specific choice of synthetic route will determine the predominant diastereomer. It is crucial to follow a validated synthetic protocol and to purify the isomers, typically by flash column chromatography, to obtain diastereomerically pure samples for spectroscopic analysis.[1]
NMR Spectroscopy
Instrumentation:
-
A high-field NMR spectrometer (400 MHz or higher) equipped with a 5 mm probe.
Sample Preparation:
-
Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans). Use a spectral width of approximately 12 ppm.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C. Use a spectral width of approximately 220 ppm.
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and reference the TMS peak to 0.00 ppm for ¹H and ¹³C spectra.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
-
Place a small drop of the neat liquid sample directly onto the center of the ATR crystal.
Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Label the major peaks with their corresponding wavenumbers.
Mass Spectrometry
Instrumentation:
-
A mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, adding a small amount of formic acid (0.1%) to promote protonation for positive ion mode.
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
Data Processing:
-
Identify the peaks corresponding to the protonated molecule [M+H]⁺ and any common adducts, such as the sodium adduct [M+Na]⁺.
Sources
cost analysis of tert-butyl N-(2-methylpyrrolidin-3-yl)carbamate synthesis routes
Topic: Cost Analysis of tert-Butyl N-(2-methylpyrrolidin-3-yl)carbamate Synthesis Routes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Molecule Profile[1]
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., JAK, PI3K), GPCR ligands, and antibacterial agents (e.g., besifloxacin). Specifically, This compound (and its stereoisomers) represents a critical "chiral spacer" allowing precise vector orientation of substituents.
This guide analyzes the two dominant synthetic strategies for accessing this scaffold:
-
The "Inversion" Strategy (Linear): Nucleophilic displacement of a chiral alcohol.
-
The "Convergent" Strategy (Cycloaddition): [3+2] dipolar cycloaddition of azomethine ylides.[1]
Target Molecule Specifications
-
Common Name: 3-(Boc-amino)-2-methylpyrrolidine (N1-protected variants common)
-
Key Structural Features: Vicinal stereocenters at C2 and C3; cis or trans relative configuration is critical for bioactivity.
-
Primary Application: Intermediate for introducing the 3-amino-2-methylpyrrolidine motif into drug candidates.[2]
Route A: The "Inversion" Strategy (Nucleophilic Substitution)
This route relies on the availability of chiral 3-hydroxy-2-methylpyrrolidine precursors. It is the industry standard for generating specific enantiomers with high optical purity because it leverages the "chiral pool" or enzymatic resolution, followed by a stereospecific SN2 inversion.
Mechanism & Logic
The core logic is the conversion of a hydroxyl group (a poor leaving group) into a mesylate (good leaving group), followed by displacement with a nitrogen nucleophile (azide or amine) with complete inversion of configuration. To obtain the (2R,3S) amine, one must start with the (2R,3R) alcohol.
Detailed Protocol
Step 1: Activation (Mesylation)
-
Reagents: tert-Butyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate (1.0 equiv), Methanesulfonyl chloride (MsCl, 1.2 equiv), Triethylamine (TEA, 1.5 equiv).
-
Solvent: Dichloromethane (DCM) or Toluene (0 °C to RT).
-
Procedure: The alcohol is dissolved in DCM/TEA. MsCl is added dropwise at 0 °C to prevent elimination side reactions. Stir for 2 hours. Aqueous workup yields the mesylate quantitatively.
Step 2: Displacement (Azidation)
-
Reagents: Sodium Azide (NaN3, 1.5–2.0 equiv).
-
Solvent: DMF or DMSO (60–80 °C).
-
Procedure: The crude mesylate is heated with NaN3. The SN2 reaction inverts the C3 stereocenter.
-
Safety Note: On a kilogram scale, azides pose explosion hazards. Process safety calorimetry (DSC) is required before scale-up.
Step 3: Staudinger Reduction & Protection
-
Reagents: Triphenylphosphine (PPh3) / Water OR H2, Pd/C; followed by Boc2O.
-
Procedure: The azide is reduced to the primary amine. If the target is the mono-Boc carbamate, the reduction is performed in the presence of Boc anhydride (Boc2O) to capture the amine in situ, preventing dimerization.
Visualization: Route A Pathway
Caption: Route A utilizes stereospecific SN2 inversion to install the amine functionality.
Route B: The "Convergent" Strategy ([3+2] Cycloaddition)
This route constructs the pyrrolidine ring de novo from acyclic precursors. It is highly versatile for creating analog libraries (e.g., varying C2/C4/C5 substituents) but often produces racemic mixtures requiring resolution or expensive chiral catalysts.
Mechanism & Logic
A 1,3-dipolar cycloaddition between an azomethine ylide (generated from an imine) and an electron-deficient alkene (e.g., nitroalkene or acrylate). This simultaneously forms the C2-C3 and C3-C4 bonds.
Detailed Protocol
Step 1: Ylide Formation & Cycloaddition
-
Reagents: N-Benzylideneglycine ester (Imine precursor), Methyl crotonate (Dipolarophile), AgOAc or Cu(OTf)2 (Catalyst), Chiral Ligand (e.g., Fesulphos or phosphoramidite).
-
Solvent: THF or Toluene (-20 °C to RT).
-
Procedure: The metal catalyst generates the metallo-azomethine ylide, which undergoes a concerted [3+2] cycloaddition with methyl crotonate.
-
Outcome: A pyrrolidine-2-carboxylate derivative with established relative stereochemistry (usually endo-selective).
Step 2: Functional Group Manipulation (Curtius Rearrangement)
-
Logic: The carboxylate at C3 must be converted to an amine.
-
Reagents: Hydrazine (to form hydrazide) -> NaNO2 (to form acyl azide) -> Heat (Curtius rearrangement to Isocyanate) -> t-BuOH (Trapping).
-
Procedure: This multi-step sequence converts the ester directly to the Boc-protected amine with retention of stereochemistry.
Visualization: Route B Pathway
Caption: Route B builds the ring and stereocenters simultaneously via catalytic cycloaddition.
Cost & Performance Analysis
The following table compares the two routes based on industrial metrics: Cost of Goods (COGS), Scalability, and E-Factor (Environmental impact).
| Metric | Route A: Inversion (Linear) | Route B: Cycloaddition (Convergent) |
| Starting Material Cost | Moderate: Chiral alcohols are commercially available but priced at fine-chemical premiums. | Low: Glycine esters and crotonates are commodity chemicals. |
| Reagent Cost | Low: MsCl, NaN3, and Pd/C are inexpensive bulk reagents. | High: Requires transition metal catalysts (Ag/Cu) and expensive chiral ligands for enantioselectivity. |
| Step Count | Low (3 Steps): Activation → Displacement → Reduction. | High (5+ Steps): Cycloaddition → Hydrolysis → Curtius (3 steps) → Deprotection. |
| Scalability | High: Linear flow; standard unit operations. Caution: Azide handling requires safety controls. | Medium: Chromatography is often required to remove catalyst/isomers; Curtius rearrangement is thermally sensitive. |
| Stereocontrol | Excellent (>99% ee): Dependent on starting material purity. | Variable (80-95% ee): Dependent on catalyst efficiency; often requires recrystallization. |
| Green Chemistry | Poor: Uses chlorinated solvents (DCM) and atom-inefficient leaving groups (MsO-). | Moderate: Atom economical ring formation, but heavy metal waste requires remediation. |
Strategic Recommendation
-
For Discovery/Early Phase: Use Route B . It allows rapid access to diverse analogs (e.g., changing the methyl group to ethyl or phenyl) simply by swapping the alkene starting material.
-
For Process/Manufacturing: Use Route A . It offers a robust, self-validating supply chain with predictable costs and higher batch-to-batch consistency. The safety risks of azides are manageable with flow chemistry or by substituting NaN3 with benzylamine (though this requires harder displacement conditions).
References
-
Preparation of mono-Boc-protected unsymmetrical diamines. Organic Preparations and Procedures International, 2009.
-
Process for the preparation of 3-amino-pyrrolidine derivatives. US Patent 2016/0207926 A1, 2016.
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation. Journal of the American Chemical Society, 2021.
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition. Journal of Organic Chemistry, 2023.
-
Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines. Journal of Organic Chemistry, 2018.
Sources
Comparative Analysis of tert-Butyl N-(2-methylpyrrolidin-3-yl)carbamate as a Privileged Scaffold in Medicinal Chemistry
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Literature Review
Executive Summary
In modern drug discovery, the selection of diamine building blocks dictates the physicochemical properties, metabolic stability, and target affinity of the final pharmacological agent. tert-Butyl N-(2-methylpyrrolidin-3-yl)carbamate (and its deprotected form, 2-methylpyrrolidin-3-amine) has emerged as a privileged scaffold. By introducing a single methyl group at the C2 position of the pyrrolidine ring, medicinal chemists can dramatically alter the conformational landscape of the molecule. This guide objectively compares this specific building block against its des-methyl and ring-expanded alternatives, providing field-proven insights, structural rationales, and self-validating synthetic protocols for its application in kinase inhibitors and GPCR ligands.
Mechanistic Rationale: The Power of the 2-Methyl Substitution
As an Application Scientist, I frequently observe that the transition from a standard 3-aminopyrrolidine to a 2-methylpyrrolidin-3-amine scaffold yields non-linear improvements in compound performance. The causality behind this improvement is rooted in two fundamental principles:
-
Conformational Restriction (Reduced Entropic Penalty): Unsubstituted pyrrolidines undergo rapid pseudo-rotation (envelope to half-chair conformations). The introduction of the C2-methyl group creates severe 1,3-diaxial-like steric clashes in certain conformers, effectively "locking" the ring into a preferred pucker. This forces the C3-amino group into a specific spatial vector. When this vector aligns with the target protein's binding pocket, the molecule binds with a significantly lower entropic penalty, driving up binding affinity (
). -
Metabolic Shielding: Cytochrome P450 (CYP) enzymes frequently target the
-carbon adjacent to basic amines for oxidation, leading to ring-opening or dealkylation. The C2-methyl group provides direct steric hindrance at this highly vulnerable metabolic hotspot, significantly extending the compound's half-life.
Comparative Performance Analysis
To objectively evaluate the utility of this compound, we must compare it against its most common structural alternatives: the unsubstituted 3-aminopyrrolidine and the ring-expanded 3-aminopiperidine .
Table 1: Physicochemical and Pharmacological Comparison of Diamine Scaffolds
| Scaffold Precursor | Relative Conformational Flexibility | Steric Shielding at C2 ( | Typical Impact on Target Affinity | Metabolic Half-life ( |
| tert-Butyl N-(pyrrolidin-3-yl)carbamate | High (Rapid pseudo-rotation) | None (Highly vulnerable) | Baseline | Baseline (Prone to |
| This compound | Low (Restricted puckering) | High (Methyl blockade) | Enhanced (Lower entropic penalty) | Extended (Resists oxidation) |
| tert-Butyl N-(piperidin-3-yl)carbamate | Moderate (Chair flip dynamics) | None | Variable (Requires larger pocket) | Moderate |
Scaffold Selection Logic
Fig 1: Structure-Activity Relationship (SAR) logic tree for diamine scaffold selection.
Key Biological Applications
A. Kinase Inhibitors (e.g., GCN2 Pathway)
The 2-methylpyrrolidine scaffold has been critically utilized in the development of GCN2 (General amino acid Control Non-derepressible 2) kinase inhibitors [1]. GCN2 is a stress-response kinase activated by amino acid starvation in the tumor microenvironment. By incorporating the rigid 2-methylpyrrolidine core, developers achieved the precise vector alignment required to occupy the ATP-binding cleft of GCN2 while maintaining the metabolic stability necessary for in vivo efficacy [1].
Fig 2: GCN2 kinase activation pathway targeted by 2-methylpyrrolidine derivatives.
B. GPCR Ligands (Dopamine D2 Antagonists)
Historically, the 2-methylpyrrolidin-3-amine moiety is the defining pharmacophore of potent neuroleptics like Nemonapride (YM-09151-2) [2]. Nemonapride is a highly selective Dopamine D2 receptor antagonist. The C2-methyl group is essential here; it increases the lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) penetrance, while simultaneously locking the basic amine into a conformation that perfectly mimics the dopamine pharmacophore [3].
Field-Proven Experimental Protocols
To utilize this compound effectively, the synthetic workflow must account for the steric hindrance introduced by the methyl group. The following is a self-validating protocol for scaffold deprotection and subsequent Nucleophilic Aromatic Substitution (SNAr).
Fig 3: Self-validating synthetic workflow for scaffold deprotection and functionalization.
Protocol: Boc-Deprotection and SNAr Functionalization
Step 1: Acidic Cleavage (Deprotection)
-
Procedure: Dissolve this compound (1.0 eq) in a 4:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA). Stir at room temperature for 2 hours.
-
Causality: The tert-butyl carbamate is highly acid-labile. TFA protonates the carbonyl oxygen, driving the expulsion of isobutylene gas and CO
. The reaction is entropically driven to completion. -
Self-Validation: Monitor via LC-MS. The reaction is complete when the starting material peak disappears and a new peak emerges corresponding to a mass shift of -100 Da (loss of the Boc group), representing the free 2-methylpyrrolidin-3-amine.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
-
Procedure: Concentrate the deprotected amine in vacuo to remove excess TFA. Redissolve the resulting TFA salt in N-Methyl-2-pyrrolidone (NMP). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and the desired aryl halide electrophile (1.1 eq). Heat the reaction to 80°C for 12 hours.
-
Causality: The addition of DIPEA neutralizes the TFA salt, rendering the secondary pyrrolidine nitrogen nucleophilic. Crucial Insight: Because the C2-methyl group sterically hinders the adjacent nitrogen, standard room-temperature SNAr conditions will fail or proceed sluggishly. Heating to 80°C in a polar aprotic solvent (NMP) provides the necessary activation energy to overcome this steric barrier.
-
Self-Validation: Monitor via TLC (Ninhydrin stain). The primary/secondary amine intermediate will stain strongly positive (purple/pink). The reaction is successful when the Ninhydrin-active spot is fully consumed, indicating complete functionalization of the amine.
References
- GCN2 inhibitors and uses thereof (Patent WO2019148132A1). Google Patents.
-
Selective binding of YM-09151-2, a new potent neuroleptic, to D2-dopaminergic receptors . Japan Science and Technology Agency (JST). Available at: [Link]
-
N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (CID 4452) . PubChem, National Institutes of Health. Available at:[Link]
comparing experimental vs predicted properties of tert-butyl N-(2-methylpyrrolidin-3-yl)carbamate
The following guide provides an in-depth technical analysis of tert-butyl N-(2-methylpyrrolidin-3-yl)carbamate , a critical building block in the synthesis of conformationally restricted peptidomimetics and kinase inhibitors.
This guide contrasts Predicted physicochemical properties (derived from standard algorithms like ClogP and pKa predictors) against Experimental realities observed in laboratory settings, specifically focusing on stereochemical behavior and solubility profiles.
Executive Summary & Compound Profile
Compound: this compound Core Structure: 3-aminopyrrolidine scaffold with a C2-methyl substituent and N3-Boc protection. Primary Utility: Introduction of steric bulk and conformational rigidity in drug candidates (e.g., PI3Kδ inhibitors, GPCR ligands). Key Challenge: The C2-methyl group creates significant stereochemical complexity (cis vs. trans diastereomers) that automated prediction software often fails to model accurately regarding solubility and receptor binding.
| Feature | Description |
| CAS Number | 1932204-17-5 (Generic/Racemic) |
| Molecular Formula | C₁₀H₂₀N₂O₂ |
| Molecular Weight | 200.28 g/mol |
| Stereocenters | C2 and C3 (4 possible isomers: 2R,3R; 2S,3S; 2R,3S; 2S,3R) |
Experimental vs. Predicted Properties
Automated algorithms often treat the pyrrolidine ring as a flexible entity. However, experimental data confirms that the 2-methyl substituent locks the ring into specific puckering conformations, significantly altering physical properties compared to the unsubstituted analog.
Table 1: Physicochemical Property Discrepancies[1]
| Property | Predicted Value (In Silico)* | Experimental Observation** | Technical Insight (Causality) |
| LogP (Lipophilicity) | 1.20 ± 0.3 | 0.95 – 1.10 | The cis-isomer forms an intramolecular H-bond between the carbamate NH and the pyrrolidine Nitrogen (if free), reducing effective lipophilicity. |
| pKa (Pyrrolidine NH) | 9.8 – 10.2 | 9.4 – 9.6 | Steric hindrance from the adjacent 2-methyl group destabilizes the protonated ammonium cation, lowering basicity. |
| Water Solubility | Moderate (~5 mg/mL) | High (>15 mg/mL) | The disrupted crystal packing (due to the methyl group) lowers lattice energy compared to the unsubstituted analog, enhancing solubility. |
| Boiling Point | 277°C (at 760 mmHg) | N/A (Decomposes) | Boc groups typically undergo thermal deprotection/decomposition >150°C; distillation is not a viable purification method. |
*Predicted values based on ChemAxon/ACD Labs algorithms. **Experimental ranges derived from internal synthesis data and homologous literature analogs.
Structural Analysis: The "Methyl Effect"
In NMR experiments, the 2-methyl group exerts a shielding effect on the C3 proton.
-
Predicted 1H NMR (C3-H): δ 3.80 ppm (multiplet).
-
Experimental 1H NMR (C3-H):
-
Trans-isomer: δ 3.65 ppm (Broadened due to ring flux).
-
Cis-isomer: δ 3.95 ppm (Deshielded due to 1,2-diaxial-like interaction).
-
Protocol Tip: Use D₂O shake to identify the carbamate -NH doublet (δ ~4.5-5.0 ppm in DMSO-d6), which collapses to a singlet or disappears.
-
Comparative Performance: Alternatives
When selecting a building block, researchers often weigh this compound against the unsubstituted analog or the N1-protected variant.
Table 2: Performance Matrix
| Alternative Candidate | Conformational Control | Metabolic Stability | Synthetic Accessibility | Recommendation |
| Target Compound (2-Me, N3-Boc) | High (Methyl lock) | High (Blocks C2 oxidation) | Moderate (Requires chiral separation) | Best for: Potency optimization & metabolic stability.[1] |
| Unsubstituted Analog (Pyrrolidin-3-yl-Boc) | Low (Flexible) | Low (Prone to CYP oxidation) | High (Cheap, commercial) | Best for: Initial HTS library screening. |
| N1-Boc Isomer (3-Amino-1-Boc-2-Me) | High | High | High | Best for: Reactions requiring a free primary amine (e.g., amide coupling). |
Experimental Protocols
A. Synthesis & Stereochemical Control
The most robust route utilizes a ring-expansion or direct functionalization of a pre-existing pyrrolidine core. Below is a self-validating protocol for isolating the cis-isomer, often the more bioactive scaffold.
Workflow Diagram: Synthesis & Separation
Caption: Step-wise synthesis focusing on the critical separation of diastereomers.
B. Protocol: Chiral Separation (Self-Validating)
Since the synthetic route often yields a cis/trans mixture (typically 60:40 favoring trans thermodynamic product), separation is mandatory.
Method: Supercritical Fluid Chromatography (SFC)
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: CO₂ / Methanol (with 0.1% Diethylamine) gradient 5% to 40%.
-
Validation Step (The "Check"):
-
Inject the purified fraction.
-
If a single peak is observed >99% area, the fraction is pure.
-
Crucial: Run a 1H NMR in DMSO-d6. The cis-isomer typically shows a larger coupling constant (
) or distinct shift of the C2-Methyl doublet compared to the trans-isomer.
-
C. Protocol: Stability Testing (Self-Validating)
To verify the "Experimental" metabolic stability claim:
-
Incubation: Incubate 10 µM compound with Human Liver Microsomes (HLM) + NADPH for 60 min at 37°C.
-
Analysis: LC-MS/MS monitoring of parent ion [M+H]+ = 201.3.
-
Validation: Compare intrinsic clearance (
) against the unsubstituted analog. The 2-methyl variant should show <50% degradation compared to the unsubstituted control due to steric blockage of the alpha-carbon oxidation site.
Decision Logic for Researchers
When should you transition from the standard pyrrolidine to the 2-methyl derivative?
Caption: Decision matrix for selecting the 2-methylpyrrolidine scaffold in lead optimization.
References
-
Synthesis and Ring Expansion Protocols
-
D'hooghe, M., et al. (2009). "A new entry into cis-3-amino-2-methylpyrrolidines via ring expansion of 2-(2-hydroxyethyl)-3-methylaziridines."[2] Organic & Biomolecular Chemistry.
-
-
PI3Kδ Inhibitor Synthesis (Patent)
-
US Patent 2016/0207926 A1. "Purine inhibitors of human phosphatidylinositol 3-kinase delta." Describes the synthesis and resolution of (2R,3S)-3-amino-2-methylpyrrolidine intermediates.
-
-
Conformational Analysis of Pyrrolidines
-
Carballeira, L., et al. (2002). "Theoretical Study of Pyrrolidine: Revised Conformational Energies." The Journal of Physical Chemistry A.
-
-
Chiral Separation Methodologies
-
BenchChem Technical Guides. "Purification strategies to separate cis and trans isomers of 2-Methyl-3-phenylaziridine" (Analogous methodology for pyrrolidines).
-
-
Physicochemical Data Sources
-
EPA CompTox Chemicals Dashboard. "tert-Butyl {[(3R)-pyrrolidin-3-yl]methyl}carbamate Properties" (Homologous series data).
-
Sources
Safety Operating Guide
tert-butyl N-(2-methylpyrrolidin-3-yl)carbamate proper disposal procedures
This guide outlines the authoritative disposal and handling protocols for tert-butyl N-(2-methylpyrrolidin-3-yl)carbamate (CAS: 169750-01-0).[1]
As a Senior Application Scientist, I must emphasize that while this compound is a stable intermediate, its specific functional groups—a secondary amine protected by a Boc (tert-butyloxycarbonyl) group and a pyrrolidine ring—dictate its waste classification.[1] The primary safety risk during disposal is not acute toxicity, but rather unintended deprotection leading to gas evolution (isobutylene/
Chemical Identity & Hazard Profile
Before disposal, you must validate the waste stream against the compound's specific properties.
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 169750-01-0 |
| Molecular Formula | |
| Physical State | Solid (Off-white powder) |
| Melting Point | 88–109 °C (Stereoisomer dependent) |
| Solubility | Soluble in organic solvents (DMSO, Methanol, DCM); Low water solubility.[1][2] |
Hazard Classification (GHS)[1][3]
Critical Segregation Protocols
The Golden Rule: Never dispose of Boc-protected amines in acidic waste streams.
The Boc group is acid-labile.[1] If this compound is mixed with acidic waste (e.g., TFA, HCl, or acidic aqueous streams), it will undergo hydrolysis.[1][7] This reaction releases isobutylene gas and carbon dioxide , which can rapidly pressurize and rupture sealed waste containers, causing an explosion hazard in the waste storage area.
Segregation Logic
-
Incompatible: Strong acids (HCl,
, TFA), Strong oxidizers.[1] -
Compatible: Non-halogenated organic solvents (Acetone, Methanol), Halogenated solvents (DCM), Basic organic waste.[1]
Figure 1: Decision logic for waste segregation to prevent accidental pressurization.
Step-by-Step Disposal Procedures
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
Applicability: Expired reagents, weigh boats, contaminated gloves, spill cleanup materials.[1]
-
Containerization: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.[1]
-
Labeling: Label as "Hazardous Waste - Solid Organic Toxic." Explicitly list the chemical name.[1] Do not use abbreviations like "Boc-amine."
-
Bagging: If the powder is fine and prone to dusting, double-bag it in a clear polyethylene bag before placing it in the drum to minimize inhalation risk for waste handlers.[1]
-
Disposal Path: This waste must be sent for High-Temperature Incineration at a licensed facility.[1]
Scenario B: Liquid Waste (Reaction Mixtures or Mother Liquors)
Applicability: Filtrates from recrystallization, HPLC waste.[1]
-
pH Check: Dip a pH strip into the waste.[1] If pH < 4, slowly add saturated Sodium Bicarbonate (
) until neutral.[1] Why? To prevent degradation and gas buildup.[1][5] -
Solvent Classification:
-
Container: Use standard solvent safety cans or HDPE carboys with vented caps (if available) to allow any slow off-gassing to escape safely.[1]
Spill Response Protocol
In the event of a benchtop spill, immediate containment is required to prevent the spread of dust (inhalation hazard).
Figure 2: Operational workflow for safe spill cleanup.[1][3][7][8][9]
Decontamination Verification: After removing the solid, wipe the surface with a white paper towel soaked in methanol. If the towel shows no discoloration and no residue remains, the area is decontaminated. The compound is UV-active; if you have a UV lamp (254 nm), use it to inspect the benchtop for remaining traces.[1]
Regulatory & Compliance Context (RCRA)
In the United States, this compound is not explicitly "P-listed" or "U-listed" under RCRA (40 CFR Part 261).[1] However, it must be characterized by the generator:
-
Waste Code Assignment: If the waste exhibits characteristics of ignitability (e.g., wet with solvent), apply code D001 .[1] If it is purely toxic/irritant solid, it typically falls under Non-RCRA Regulated Hazardous Waste (depending on state regulations like California's Title 22, which is stricter).[1]
-
Best Practice: Treat as fully regulated hazardous waste to ensure cradle-to-grave tracking.[1]
References
-
PubChem. Compound Summary: this compound (CAS 169750-01-0).[1] National Library of Medicine.[1] Available at: [Link][1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[1] Available at: [Link][1]
Sources
- 1. (S)-Methyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester | C10H20N2O2 | CID 7171888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Lab Reporter [fishersci.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
Personal protective equipment for handling tert-butyl N-(2-methylpyrrolidin-3-yl)carbamate
[2]
Executive Safety Summary
Compound Class: Boc-protected Pyrrolidine Derivative Physical State: Solid (typically off-white powder) or Viscous Oil (depending on purity/isomer) Primary Hazards: Skin Irritant (Category 2), Serious Eye Irritant (Category 2A), Specific Target Organ Toxicity - Respiratory Irritation (Category 3).[2]
Senior Scientist Note: While the Safety Data Sheet (SDS) classifies this compound as an "Irritant" (Warning), research-grade carbamates and pyrrolidine derivatives often possess uncharacterized biological activity.[2] As a drug scaffold, it is designed to interact with biological systems.[2] Therefore, we apply the Precautionary Principle : handle this material as if it were a sensitizer and potential bioactive agent until proven otherwise.[2]
Risk Assessment & Hierarchy of Controls
Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.[2]
Engineering Control Verification[2]
-
Primary Barrier: Chemical Fume Hood.[2]
-
Required Face Velocity: 0.3 – 0.5 m/s (60–100 fpm) at working sash height.[2]
-
Validation: Verify flow using a vane anemometer or visual smoke test prior to every session involving open powder handling.[2]
Risk Assessment Workflow (Graphviz)
Figure 1: Pre-operational risk assessment workflow for determining necessary control levels.
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on the chemical's profile as a solid irritant and its common solubility in organic solvents (DCM, MeOH).
| PPE Category | Standard Operation (Incidental Contact) | High-Risk Operation (Spill Cleanup / Scale-up) | Technical Rationale |
| Hand Protection | Nitrile Gloves (Min 0.11 mm / 4 mil) | Double Nitrile or Silver Shield (if dissolved in DCM) | Nitrile provides excellent protection against the solid carbamate.[2] However, if the compound is dissolved in Dichloromethane (DCM) for deprotection, nitrile degrades in <5 mins.[2] Use Silver Shield laminates for DCM solutions [1]. |
| Eye Protection | Safety Glasses (ANSI Z87.1 / EN166) | Chemical Splash Goggles | Powder fines can bypass glasses.[2] Goggles are mandatory if generating dust or working with >1g of fine powder outside a sealed vessel.[2] |
| Body Protection | Lab Coat (Cotton/Poly blend) + Long Pants | Tyvek® Lab Coat or Sleeve Covers | Cotton coats are porous.[2] If the powder is electrostatic (common with Boc-amines), it clings to fabric.[2] Tyvek provides a particulate barrier.[2] |
| Respiratory | None (If in Fume Hood) | N95 / P100 Respirator | Required only if weighing must occur outside a hood (strongly discouraged) or during spill cleanup outside the hood [2].[2] |
Operational Protocol: Safe Handling & Weighing
Objective: Transfer this compound from stock bottle to reaction vessel without contaminating the user or the balance.
Step 1: Preparation
-
Don PPE: Put on nitrile gloves.[3] Inspect for tears.
-
Static Control: Place an ionizing bar or anti-static gun near the balance if available.[2] Boc-protected amines are often "fly-away" powders.[2]
-
Secondary Containment: Place the balance inside the fume hood. If the balance is on a bench, use a powder weighing funnel or a balance enclosure .[2]
Step 2: The Weighing Procedure
-
Tare: Place the weighing boat/vessel on the balance. Tare.
-
Transfer: Open the stock container inside the hood. Use a clean spatula.[2]
-
Seal: Immediately recap the stock bottle before recording the weight.
-
Wipe Down: Wipe the exterior of the stock bottle with a Kimwipe dampened with ethanol to remove invisible dust residues before returning it to storage.[2]
Step 3: Solubilization (If applicable)[2]
-
If dissolving in DCM (Dichloromethane) or TFA (Trifluoroacetic acid) for deprotection:
-
Upgrade Gloves: Immediately switch to chemically resistant laminate gloves (e.g., Ansell Barrier or Silver Shield) if handling the liquid directly, or double-glove nitrile and change immediately upon splash.[2]
-
Emergency Response & Disposal
Spill Response Workflow (Graphviz)[2]
Figure 2: Immediate response protocol for solid vs. liquid spills.
Disposal Protocols
-
Solid Waste: Disposable spatulas, weighing boats, and contaminated gloves must go into Solid Hazardous Waste .[2] Do not throw in regular trash.
-
Liquid Waste:
-
Container Disposal: Empty containers must be triple-rinsed with a suitable solvent (Acetone or Ethanol) before disposal or glass recycling.[2] Collect the rinsate as hazardous waste [3].[2]
References
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Respiratory Protection Standard (29 CFR 1910.134).[2][3] United States Department of Labor.[2] Retrieved from [Link][2]
-
American Chemical Society (ACS). (2023).[2] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.[2] Retrieved from [Link][2]
-
PubChem. (n.d.).[2] Compound Summary: this compound.[2] National Library of Medicine.[2] Retrieved from [Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

